molecular formula C19H27NO8 B605299 Ald-Ph-PEG4-acid

Ald-Ph-PEG4-acid

货号: B605299
分子量: 397.4 g/mol
InChI 键: BRYBRKJZWQVXNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ald-Ph-PEG4-acid is a PEG Linker

属性

IUPAC Name

3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO8/c21-15-16-1-3-17(4-2-16)19(24)20-6-8-26-10-12-28-14-13-27-11-9-25-7-5-18(22)23/h1-4,15H,5-14H2,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYBRKJZWQVXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ald-Ph-PEG4-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Ald-Ph-PEG4-acid, a heterobifunctional linker, in the field of bioconjugation. This document details the chemistry of its reactive moieties, presents representative quantitative data, and offers detailed experimental protocols for its application in conjugating biomolecules.

Core Principles of this compound in Bioconjugation

This compound is a versatile tool in bioconjugation, featuring three key components: a benzaldehyde group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This structure allows for a dual-pronged approach to covalently linking biomolecules, offering flexibility in conjugation strategies.

  • Benzaldehyde Group: This aromatic aldehyde serves as a reactive handle for targeting primary amines on biomolecules such as proteins, peptides, and antibodies. The primary mechanism of action is reductive amination , a two-step process that forms a stable secondary amine bond.[1][2] Aromatic aldehydes, like the benzaldehyde in this linker, are generally more reactive than their aliphatic counterparts.[3]

  • Carboxylic Acid Group: The terminal carboxylic acid provides an orthogonal site for conjugation. It can be activated to react with primary amines, forming a stable amide bond. This is typically achieved through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]

  • PEG4 Spacer: The hydrophilic polyethylene glycol spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous media.[4] This property is particularly beneficial when working with hydrophobic drugs or proteins, helping to prevent aggregation. The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of each component.

Mechanism of Action: A Dual Approach

The utility of this compound lies in its ability to facilitate bioconjugation through two distinct and controllable chemical reactions.

Reductive Amination via the Aldehyde Group

The conjugation of the aldehyde moiety to a primary amine on a biomolecule proceeds via reductive amination. This process involves two main steps:

  • Schiff Base Formation: The aldehyde group reacts with a primary amine (e.g., the ε-amine of a lysine residue or the N-terminus of a protein) in a reversible condensation reaction to form an imine, also known as a Schiff base. This reaction is pH-dependent, with optimal formation typically occurring in a slightly acidic to neutral pH range (pH 6-9).[3]

  • Reduction to a Stable Secondary Amine: The resulting imine is then reduced to a stable secondary amine linkage using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step as it selectively reduces the imine in the presence of the aldehyde.[1]

cluster_reactants Reactants cluster_products Final Conjugate cluster_intermediate Intermediate Linker This compound (R-CHO) SchiffBase Schiff Base (R-CH=N-Biomolecule) Linker->SchiffBase + Biomolecule (-H2O) Biomolecule Biomolecule (-NH2) SecondaryAmine Stable Secondary Amine (R-CH2-NH-Biomolecule) SchiffBase->SecondaryAmine + NaBH3CN

Reductive amination of this compound with a primary amine.
Amide Bond Formation via the Carboxylic Acid Group

The carboxylic acid end of the linker can be used for a separate conjugation reaction, typically with a primary amine on a second molecule. This is a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is activated using EDC and NHS (or Sulfo-NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is prone to hydrolysis.

  • Formation of a Stable Amide Bond: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS. This reaction is most efficient at a pH of 7.2-8.5.

cluster_reactants Reactants cluster_products Final Conjugate cluster_intermediate Intermediate Linker This compound (R-COOH) ActivatedEster NHS Ester (R-CO-NHS) Linker->ActivatedEster + EDC/NHS AmineMolecule Amine-containing Molecule (-NH2) AmideBond Stable Amide Bond (R-CO-NH-Molecule) ActivatedEster->AmideBond + Amine Molecule (-NHS)

Amide bond formation using the carboxylic acid moiety of this compound.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for bioconjugation reactions using similar aldehyde- and carboxyl-reactive PEG linkers. These values can serve as a baseline for experimental design and optimization.

Table 1: Representative Data for Reductive Amination of Aldehyde-PEG Linkers

ParameterTypical RangeAnalytical Method
Linker to Protein Molar Ratio5:1 to 20:1Mass Spectrometry, SDS-PAGE
Reaction Time2 - 24 hoursHPLC, SDS-PAGE
Reaction pH6.0 - 9.0pH meter
Conjugation Efficiency> 80%HPLC, Mass Spectrometry
Stability of Secondary Amine BondStable under physiological conditionsHPLC, Mass Spectrometry

Table 2: Representative Data for EDC/NHS Coupling of Carboxyl-PEG Linkers

ParameterTypical RangeAnalytical Method
EDC to Linker Molar Ratio2:1 to 10:1-
NHS to Linker Molar Ratio1:1 to 5:1-
Activation Time15 - 60 minutes-
Coupling Time1 - 4 hoursHPLC, SDS-PAGE
Reaction pH (Activation)4.5 - 6.0pH meter
Reaction pH (Coupling)7.2 - 8.5pH meter
Conjugation Efficiency> 70%HPLC, Mass Spectrometry

Experimental Protocols

The following are detailed methodologies for the two primary conjugation strategies using this compound.

Protocol for Reductive Amination of a Protein

This protocol describes the conjugation of the aldehyde group of this compound to primary amines on a target protein.

Prep 1. Prepare Protein Solution (e.g., 1-10 mg/mL in PBS, pH 7.4) LinkerPrep 2. Prepare Linker Stock Solution (e.g., 10 mM this compound in DMSO) Prep->LinkerPrep Conjugation 3. Conjugation Reaction (Add linker to protein, incubate 2-4h at RT) LinkerPrep->Conjugation Reduction 4. Reduction Step (Add NaBH3CN, incubate 1-2h at RT) Conjugation->Reduction Quench 5. Quench Reaction (Add Tris buffer) Reduction->Quench Purify 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Characterize 7. Characterize Conjugate (SDS-PAGE, Mass Spectrometry, HPLC) Purify->Characterize LinkerPrep 1. Prepare Linker Solution (this compound in Activation Buffer, pH 5.5) Activation 2. Activate Carboxylic Acid (Add EDC and NHS, incubate 15-30 min at RT) LinkerPrep->Activation AminePrep 3. Prepare Amine Solution (in Coupling Buffer, pH 7.5) Activation->AminePrep Coupling 4. Coupling Reaction (Mix activated linker and amine, incubate 1-2h at RT) AminePrep->Coupling Quench 5. Quench Reaction (Add hydroxylamine or Tris buffer) Coupling->Quench Purify 6. Purify Conjugate (e.g., HPLC or Dialysis) Quench->Purify Characterize 7. Characterize Conjugate (Mass Spectrometry, NMR) Purify->Characterize

References

The Strategic Role of Ald-Ph-PEG4-acid in Next-Generation Bioconjugates: A Technical Guide for PROTAC and ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent the cutting edge of targeted therapeutics. The efficacy of these modalities is critically dependent on the linker connecting the targeting moiety to the functional payload. Ald-Ph-PEG4-acid has emerged as a versatile and highly valuable heterobifunctional linker in the development of these complex molecules. Its unique architecture, featuring a phenyl aldehyde, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides a strategic combination of reactivity, solubility, and spatial control.

This in-depth technical guide elucidates the core functionalities of this compound in both PROTAC and ADC development. It provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data. Furthermore, this guide includes detailed diagrams to visualize the intricate signaling pathways and experimental workflows central to the deployment of this linker in advanced drug development.

Core Properties and Role of this compound

This compound is a heterobifunctional linker designed for the precise construction of complex bioconjugates.[1] Its structure is comprised of three key components, each contributing to its utility in PROTAC and ADC development:

  • Phenyl Aldehyde (Ald-Ph): This functional group serves as a reactive handle for specific and stable conjugation. The aldehyde can react with hydrazide or aminooxy moieties to form hydrazone or oxime bonds, respectively.[2][3] This chemistry is particularly useful for site-specific conjugation in ADCs, where an aldehyde can be introduced onto the antibody.[4]

  • PEG4 Spacer: The tetraethylene glycol (PEG4) chain is a hydrophilic spacer that imparts several beneficial properties to the resulting PROTAC or ADC.[5][6] It enhances the aqueous solubility of often hydrophobic molecules, which is crucial for their biological activity and formulation.[5] The length and flexibility of the PEG4 linker are also critical for optimizing the spatial orientation between the two ends of the bioconjugate, which is essential for the formation of a stable and productive ternary complex in PROTACs.[5][6]

  • Carboxylic Acid (acid): The terminal carboxylic acid provides a versatile reactive site for conjugation to primary or secondary amines through the formation of a stable amide bond.[2] This is a common method for attaching the linker to either the protein of interest (POI) ligand or the E3 ligase ligand in PROTAC synthesis.[7]

This compound in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6][7] The linker plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[5]

The this compound linker can be utilized in a multi-step synthesis of PROTACs. For instance, a derivative, Ald-Ph-PEG4-Boc, where the acid is replaced with a Boc-protected amine, is often used.[7] The synthesis typically involves the reductive amination between the benzaldehyde group of the linker and an amine on the E3 ligase ligand. Following deprotection of the Boc group to reveal an amine, this can then be coupled to a carboxylic acid-functionalized POI ligand to complete the PROTAC structure.[7]

PROTAC Mechanism of Action

The mechanism of a PROTAC synthesized using a linker like this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation->PROTAC Recycled Degradation->E3_Ligase Recycled

PROTAC-mediated protein degradation cycle.
Quantitative Data in PROTAC Development

The performance of a PROTAC is evaluated using several quantitative metrics. The following table provides an example of typical data for a PROTAC utilizing a PEG4 linker.

ParameterIllustrative ValueMethod of Determination
Binding Affinity (Kd) to POI 1-100 nMIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
Binding Affinity (Kd) to E3 Ligase 1-500 nMITC or SPR
Ternary Complex Formation (TC50) 10-500 nMNanoBRET or FRET assays
Degradation Potency (DC50) 0.1-100 nMWestern Blot or In-Cell ELISA
Maximal Degradation (Dmax) >90%Western Blot or In-Cell ELISA
In Vitro Cytotoxicity (IC50) Varies with POICell viability assays (e.g., MTT, CellTiter-Glo)

This compound in ADC Development

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[8] The linker in an ADC is critical for its stability in circulation and the efficient release of the payload at the target site.[9] this compound and its derivatives are valuable in ADC development, particularly for site-specific conjugation.

Site-specific conjugation methods are sought after to produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to an improved therapeutic window.[10] One such method involves the generation of an aldehyde group on the antibody, for example, by oxidizing the carbohydrate moieties in the Fc region.[9] The aldehyde-functionalized antibody can then be reacted with a linker-payload construct containing a hydrazide or aminooxy group, facilitated by the Ald-Ph moiety of the linker.[4]

ADC Mechanism of Action

The general mechanism of action for an ADC developed using an aldehyde-reactive linker is a multi-step process that leads to the targeted killing of cancer cells.

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC_circulating ADC in Circulation (Stable) Antigen Target Antigen ADC_circulating->Antigen Targets ADC_bound ADC Binding Antigen->ADC_bound Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Mechanism of action of an Antibody-Drug Conjugate.
Quantitative Data in ADC Development

The characterization of an ADC involves several key quantitative assessments to ensure its quality and efficacy. The following table summarizes important parameters for an ADC synthesized using a site-specific conjugation method with a PEG4 linker.

ParameterIllustrative ValueMethod of Determination
Drug-to-Antibody Ratio (DAR) 2 or 4Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)[9]
Purity (Monomer Content) >95%Size-Exclusion Chromatography (SEC)[9]
In Vitro Cytotoxicity (IC50) 0.01-10 nMCell-based cytotoxicity assays
Plasma Stability (% intact ADC) >90% after 7 daysLC-MS based methods[11]
Antigen Binding Affinity (Kd) 0.1-10 nMELISA or SPR

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PROTACs and ADCs using this compound.

Protocol 1: Two-Step PROTAC Synthesis using an Acid-PEG-NHS Ester derivative

This protocol outlines a general two-step synthesis where an amine-containing E3 ligase ligand is first reacted with an NHS ester derivative of the linker, followed by coupling with an amine-containing POI ligand.[5]

Step 1: Synthesis of E3 Ligand-PEG4-Acid Intermediate

  • Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Acid-PEG4-NHS ester (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

  • Reaction: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution. Stir the reaction mixture at room temperature for 2-4 hours.[5]

  • Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired intermediate.[5]

  • Purification: Upon completion, purify the intermediate product (E3 Ligand-PEG4-Acid) by preparative high-performance liquid chromatography (HPLC).[5]

Step 2: Synthesis of the Final PROTAC

  • Activation: Dissolve the purified intermediate from Step 1 (1.0 equivalent) in anhydrous DMF. Add a peptide coupling agent, such as HATU (1.2 equivalents), and a base like DIPEA (2-3 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.[5]

  • Coupling: Add the amine-containing POI ligand (1.2 equivalents) to the reaction mixture.[5]

  • Reaction: Stir the reaction at room temperature overnight.[5]

  • Purification: Purify the final PROTAC using preparative HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final PROTAC Synthesis E3_Ligand Amine-E3 Ligand Reaction1 Amide Coupling (DMF, DIPEA) E3_Ligand->Reaction1 Linker_NHS Acid-PEG4-NHS Ester Linker_NHS->Reaction1 Intermediate E3 Ligand-PEG4-Acid Reaction1->Intermediate Purification1 Prep-HPLC Intermediate->Purification1 Activation Carboxylic Acid Activation (HATU, DIPEA) Purification1->Activation Purified Intermediate POI_Ligand Amine-POI Ligand Reaction2 Amide Coupling POI_Ligand->Reaction2 Activation->Reaction2 Crude_PROTAC Crude PROTAC Reaction2->Crude_PROTAC Purification2 Prep-HPLC Crude_PROTAC->Purification2 Final_PROTAC Pure PROTAC Purification2->Final_PROTAC

Experimental workflow for a two-step PROTAC synthesis.
Protocol 2: Site-Specific ADC Synthesis via Oxime Ligation

This protocol details the site-specific conjugation of an aminooxy-functionalized PEG-drug linker to an aldehyde-tagged antibody.[11]

1. Generation of Aldehyde Functionality on the Antibody:

  • Antibody Preparation: Perform a buffer exchange of the antibody solution into phosphate-buffered saline (PBS), pH 7.4, if it contains interfering substances like Tris or glycine.[11]

  • Oxidation: To generate aldehyde groups on the antibody's glycans, treat the antibody (at 5-10 mg/mL) with a controlled concentration of sodium periodate (NaIO₄) in a suitable buffer (e.g., sodium acetate, pH 5.5) at 4°C in the dark.[11]

  • Quenching: Stop the oxidation by adding an excess of a quenching agent, such as ethylene glycol.[11]

  • Purification: Immediately purify the oxidized antibody using a desalting column to remove excess reagents.[11]

2. ADC Conjugation:

  • Reaction Setup: Combine the purified oxidized antibody with a molar excess of the Aminooxy-PEG4-linker-payload in a conjugation buffer (e.g., sodium acetate, pH 4.5-5.5). The slightly acidic pH is optimal for the oxime ligation reaction. Aniline can be used as a catalyst to accelerate the reaction.[11]

  • Incubation: Incubate the reaction mixture at room temperature for several hours or overnight to form the stable oxime bond.[11]

3. Purification and Characterization of the ADC:

  • Purification: Purify the ADC from unreacted drug-linker using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[9]

  • Characterization:

    • DAR Determination: Use HIC or mass spectrometry to determine the drug-to-antibody ratio.[9]

    • Purity and Aggregation Analysis: Use SEC to assess the purity and detect any aggregates.[9]

ADC_Synthesis_Workflow cluster_prep Antibody Preparation cluster_conjugation ADC Conjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody Oxidation Glycan Oxidation (NaIO₄) Antibody->Oxidation Quenching Quenching (Ethylene Glycol) Oxidation->Quenching Purification1 Desalting Column Quenching->Purification1 Aldehyde_Ab Aldehyde-Tagged Antibody Purification1->Aldehyde_Ab Reaction Oxime Ligation (pH 4.5-5.5) Aldehyde_Ab->Reaction Linker_Payload Aminooxy-PEG-Payload Linker_Payload->Reaction Crude_ADC Crude ADC Reaction->Crude_ADC Purification2 Chromatography (SEC/HIC) Crude_ADC->Purification2 Pure_ADC Purified ADC Purification2->Pure_ADC Characterization Characterization (DAR, Purity) Pure_ADC->Characterization

Workflow for ADC synthesis and characterization.

Conclusion

This compound is a powerful and versatile tool in the design and synthesis of next-generation targeted therapeutics. Its well-defined structure, featuring reactive handles at either end of a hydrophilic PEG spacer, provides medicinal chemists with a high degree of control over the construction of both PROTACs and ADCs. The ability to enhance solubility, optimize spatial orientation for ternary complex formation in PROTACs, and enable site-specific conjugation for homogeneous ADCs underscores the strategic importance of this linker. A thorough understanding of its properties and the associated experimental methodologies is essential for the rational design and optimization of novel, highly effective targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-PEG4-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and therapeutic index. Ald-Ph-PEG4-acid is a heterobifunctional linker that offers a strategic approach to ADC development. It features a benzaldehyde group for conjugation to a hydrazine- or aminooxy-functionalized payload and a terminal carboxylic acid for conjugation to the primary amines (e.g., lysine residues) of an antibody. The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and stability of the resulting ADC.[1]

These application notes provide a detailed protocol for the synthesis and characterization of an ADC using the this compound linker.

Principle of the Method

The synthesis of an ADC using this compound is a two-step process:

  • Payload-Linker Conjugation: The benzaldehyde group of this compound reacts with a hydrazide or aminooxy-functionalized cytotoxic payload to form a stable hydrazone or oxime bond, respectively.

  • ADC Conjugation: The carboxylic acid of the resulting payload-linker conjugate is activated using carbodiimide chemistry (e.g., EDC and NHS) and subsequently reacts with the primary amine groups of lysine residues on the antibody to form a stable amide bond.

Data Presentation

Disclaimer: The following quantitative data is representative of typical outcomes for ADCs synthesized with PEGylated linkers and should be considered as a general guide. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative Data for ADC Synthesis and Characterization

ParameterTypical Range/ValueAnalytical Method
Payload-Linker Synthesis
Conjugation Efficiency> 90%RP-HPLC, LC-MS
Purity of Payload-Linker> 95%RP-HPLC
ADC Conjugation
Drug-to-Antibody Ratio (DAR)3.5 - 4.5HIC-HPLC, LC-MS
ADC Monomer Content> 95%Size-Exclusion Chromatography (SEC)
Aggregation< 5%Size-Exclusion Chromatography (SEC)
In Vitro Characterization
Plasma Stability (% intact ADC after 7 days)> 90%LC-MS
In Vitro Cytotoxicity (IC50)Payload-dependent (typically low nM)Cell-based viability assays (e.g., MTT)

Table 2: Representative In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI)
Vehicle Control-0%
Non-targeting ADC10< 10%
ADC with this compound5> 80%
ADC with this compound10> 95%

Experimental Protocols

Protocol 1: Synthesis of Payload-Linker Conjugate (Payload-Hydrazone-Ph-PEG4-acid)

This protocol describes the conjugation of a hydrazide-functionalized payload to this compound.

Materials:

  • This compound

  • Hydrazide-functionalized cytotoxic payload (e.g., a derivative of MMAE or doxorubicin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Acetic acid (optional, as catalyst)

  • Reverse-phase HPLC (RP-HPLC) system for purification

  • Lyophilizer

Procedure:

  • Dissolve the hydrazide-functionalized payload (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add this compound (1.1 equivalents) to the payload solution.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the hydrazone bond.

  • Upon completion, purify the payload-linker conjugate by RP-HPLC.

  • Lyophilize the purified fractions to obtain the solid payload-linker conjugate.

Protocol 2: Synthesis of Antibody-Drug Conjugate (ADC)

This protocol details the conjugation of the payload-linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-linker conjugate from Protocol 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous DMF or DMSO

  • Conjugation Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange of the mAb into the Conjugation Buffer.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Activation of Payload-Linker:

    • Dissolve the payload-linker conjugate in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Add NHS (or Sulfo-NHS) to the solution at a molar ratio of 1.2:1 (NHS:payload-linker).

    • Add EDC-HCl to the solution at a molar ratio of 1.5:1 (EDC:payload-linker).

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Slowly add a calculated molar excess (typically 5-10 fold) of the activated payload-linker solution to the antibody solution with gentle stirring.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) remains below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the crude ADC using a pre-equilibrated SEC column to remove unconjugated payload-linker and other small molecules.

    • Collect the fractions corresponding to the purified ADC.

    • Perform a buffer exchange into a suitable formulation buffer and concentrate the ADC.

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Use a HIC column (e.g., Butyl or Phenyl Sepharose).

    • Elute the ADC using a decreasing salt gradient (e.g., from high to low ammonium sulfate concentration).

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR from the relative peak areas of the different drug-loaded species.

2. Analysis of Purity and Aggregation by SEC-HPLC:

  • Principle: SEC separates molecules based on their size.

  • Method:

    • Use an SEC column suitable for protein separation.

    • Elute the ADC in a non-denaturing mobile phase (e.g., PBS).

    • The major peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later eluting peaks are fragments.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Method:

    • Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • Incubate for 72-120 hours.

    • Add MTT solution and incubate until formazan crystals form.

    • Solubilize the formazan crystals and measure the absorbance.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the ADC concentration.

Visualizations

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 ADC Conjugation Payload-Hydrazide Payload-Hydrazide Reaction1 Hydrazone Formation Payload-Hydrazide->Reaction1 This compound This compound This compound->Reaction1 Payload-Linker Payload-Linker Conjugate Reaction1->Payload-Linker Purification1 RP-HPLC Payload-Linker->Purification1 Purified_Payload_Linker Purified Payload-Linker Purification1->Purified_Payload_Linker Activation EDC/NHS Activation Purified_Payload_Linker->Activation Activated_Linker Activated Payload-Linker Activation->Activated_Linker Conjugation Amide Bond Formation Activated_Linker->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification2 SEC Crude_ADC->Purification2 Final_ADC Purified ADC Purification2->Final_ADC ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Tumor Cell ADC ADC in Bloodstream Binding 1. ADC binds to Tumor Antigen ADC->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release Lysosome->Release Action 5. Payload induces Cell Death (Apoptosis) Release->Action

References

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis using Ald-Ph-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive, step-by-step guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Ald-Ph-PEG4-acid. This linker features a terminal carboxylic acid and a benzaldehyde group, enabling a versatile and sequential conjugation strategy for the assembly of PROTAC molecules.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's native protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][7]

The this compound linker offers a strategic advantage in PROTAC synthesis due to its orthogonal reactive groups. The carboxylic acid allows for standard amide bond formation with an amine-containing ligand, while the benzaldehyde group can undergo reductive amination with another amine-bearing ligand. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[7][8]

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity.[9] This induced proximity initiates a cascade of intracellular events culminating in the degradation of the target protein. The key steps are:

  • Binding: The PROTAC independently binds to the protein of interest (POI) and an E3 ligase (e.g., Cereblon or VHL).[5]

  • Ternary Complex Formation: The binding of both the POI and the E3 ligase to the PROTAC results in the formation of a ternary complex.[2][6]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[10]

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[11]

  • Recycling: The PROTAC is released after the degradation of the target protein and can catalytically induce the degradation of multiple POI molecules.[2]

PROTAC_Mechanism_of_Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular, two-step process. This allows for a convergent synthetic strategy where the POI ligand and the E3 ligase ligand can be coupled to the linker in a sequential manner. The general workflow involves an initial amide coupling reaction followed by a reductive amination step.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - Amine-containing Ligand 1 - Amine-containing Ligand 2 Step1 Step 1: Amide Coupling (Activation of Carboxylic Acid) Start->Step1 Intermediate Intermediate 1: Ligand 1-PEG4-Ph-Ald Step1->Intermediate Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Step2 Step 2: Reductive Amination Purification1->Step2 Final_PROTAC Final PROTAC: Ligand 1-PEG4-Ph-Ligand 2 Step2->Final_PROTAC Purification2 Final Purification (e.g., HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the ligands being used.

Protocol 1: Amide Coupling of Amine-Containing Ligand 1

This protocol describes the coupling of the carboxylic acid of this compound to a primary or secondary amine on the first ligand (either the POI ligand or the E3 ligase ligand).

Materials:

  • This compound

  • Amine-containing Ligand 1

  • Peptide coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolution: In a dry reaction vessel, dissolve this compound (1.0 equivalent) in the appropriate anhydrous solvent.

  • Activation: Add the peptide coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing Ligand 1 (1.0 equivalent) to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate product (Intermediate 1).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by flash chromatography or preparative HPLC to obtain the pure Intermediate 1.

ParameterRecommended ConditionNotes
Solvent Anhydrous DMF or DMSOEnsure the solvent is dry to prevent hydrolysis of the activated ester.
Coupling Agent HATU or HBTUHATU is often more efficient but also more expensive.
Base DIPEAA non-nucleophilic base is crucial to avoid side reactions.
Reaction Time 2-12 hoursMonitor by LC-MS to determine the optimal reaction time.
Temperature Room TemperatureExothermic reactions may require cooling.
Protocol 2: Reductive Amination with Amine-Containing Ligand 2

This protocol describes the conjugation of the aldehyde group of Intermediate 1 with a primary or secondary amine on the second ligand.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Amine-containing Ligand 2

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., DCM, DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve Intermediate 1 (1.0 equivalent) and the amine-containing Ligand 2 (1.1 equivalents) in the appropriate anhydrous solvent.

  • Imine Formation: Add a catalytic amount of acetic acid to the solution to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by LC-MS until the starting materials are consumed.

  • Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Final Purification: Purify the final PROTAC product using reverse-phase HPLC.

  • Characterization: Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

ParameterRecommended ConditionNotes
Solvent Anhydrous DCM or DCEDichloroethane (DCE) can be beneficial for less reactive amines.
Reducing Agent Sodium triacetoxyborohydrideA mild and selective reducing agent for reductive amination.
Catalyst Acetic AcidA catalytic amount is sufficient to promote imine formation.
Reaction Time 4-16 hoursMonitor by LC-MS to ensure complete conversion.
Temperature Room TemperatureGentle heating may be required for sterically hindered amines.

Data Presentation

Summarize all quantitative data from the synthesis and characterization in a clear and structured table for easy comparison.

CompoundMolecular Weight ( g/mol )Yield (%)Purity (HPLC, %)LC-MS (m/z)
Intermediate 1 [Calculated MW][Experimental Yield]>95%[Observed m/z]
Final PROTAC [Calculated MW][Experimental Yield]>98%[Observed m/z]

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While these protocols are provided as a guide, individual optimization will be necessary for specific applications.

References

Application Notes and Protocols for the Reaction of Ald-Ph-PEG4-acid with Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation reactions are fundamental tools in the fields of chemical biology, drug delivery, and bioconjugation. The reaction between an aldehyde and a hydrazide to form a stable hydrazone linkage is a prime example of a bioorthogonal reaction, proceeding with high specificity under mild aqueous conditions. This application note provides detailed protocols and reaction conditions for the conjugation of Ald-Ph-PEG4-acid with hydrazide-functionalized molecules.

This compound is a heterobifunctional linker containing a benzaldehyde group for reaction with hydrazides, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The benzaldehyde provides a reactive handle for covalent bond formation, while the hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid allows for subsequent conjugation to other molecules, such as primary amines, using standard carbodiimide chemistry. This linker is particularly valuable in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

The reaction between the benzaldehyde moiety of this compound and a hydrazide group forms a hydrazone bond. A key feature of using an aromatic aldehyde, such as benzaldehyde, is the increased stability of the resulting hydrazone bond compared to those formed from aliphatic aldehydes.[3][4][5] This stability is attributed to the conjugation of the C=N double bond with the aromatic ring.[3]

Reaction Mechanism

The formation of a hydrazone from an aldehyde and a hydrazide is a condensation reaction that proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone.

The overall reaction is reversible, but the equilibrium can be driven towards the product by removing water or by using an excess of one of the reactants.

Data Presentation: Reaction Parameters

The efficiency and rate of hydrazone formation are influenced by several factors. The following table summarizes key quantitative data for optimizing the reaction between this compound and a hydrazide.

ParameterRecommended RangeRemarksAnalytical Method
pH 5.0 - 7.0The optimal pH is a balance between protonation of the carbonyl group (favored at lower pH) and the nucleophilicity of the hydrazide (reduced at lower pH). A slightly acidic pH of around 5.5-6.5 is often optimal.[6][7]pH meter
Temperature Room Temperature (20-25 °C) to 37 °CHigher temperatures can increase the reaction rate. For sensitive biomolecules, the reaction should be performed at lower temperatures (4 °C or room temperature) for a longer duration.[7][8]Thermometer
Reaction Time 2 - 24 hoursReaction time depends on the reactivity of the substrates, concentration, temperature, and presence of a catalyst. Progress should be monitored.[1][9]HPLC, LC-MS
Molar Ratio (Aldehyde:Hydrazide) 1:1 to 1:5 (or 5:1)A slight excess (1.2 to 2-fold) of one reactant is often used to drive the reaction to completion. The choice of which reactant is in excess depends on the specific application and availability of the molecules.[7]Concentration Measurement
Solvent Aqueous buffers (e.g., PBS, MES, Acetate), DMF, DMSOThe choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. Organic co-solvents like DMF or DMSO can be used to dissolve hydrophobic molecules.[1][9]Visual Inspection, Solubility Tests
Catalyst (Aniline) 10 - 100 mM (optional)Aniline can significantly accelerate the rate of hydrazone formation, especially at neutral pH. However, its use may need to be optimized and it may not be suitable for all applications due to potential toxicity.[10][11]Concentration Measurement

Experimental Protocols

Protocol 1: General Procedure for the Conjugation of this compound to a Hydrazide-Functionalized Molecule

This protocol describes a general method for conjugating this compound to a molecule containing a hydrazide functional group.

Materials:

  • This compound

  • Hydrazide-functionalized molecule (e.g., peptide, small molecule drug)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0 (or other suitable buffer such as MES or acetate buffer)

  • Organic Co-solvent (optional): Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Aniline (optional, for catalysis)

  • Quenching solution (optional): e.g., an excess of a simple hydrazide or aldehyde

  • Purification system: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the hydrazide-functionalized molecule in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL). If the molecule has limited aqueous solubility, it can be first dissolved in a minimal amount of an organic co-solvent (e.g., DMSO or DMF) and then added to the aqueous buffer.

    • Prepare a stock solution of this compound in the Conjugation Buffer or an organic co-solvent.

  • Conjugation Reaction:

    • In a reaction vessel, add the solution of the hydrazide-functionalized molecule.

    • Add the desired molar equivalent of the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.2 to 2 equivalents) of the this compound is recommended.

    • If using a catalyst, add aniline to the desired final concentration (e.g., 20-100 mM).

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring or agitation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by a suitable analytical technique such as Reverse-Phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the product and consumption of the starting materials.

  • Quenching the Reaction (Optional):

    • Once the reaction has reached the desired level of completion, it can be quenched by adding an excess of a small molecule containing a hydrazide or an aldehyde to consume any unreacted starting material.

  • Purification of the Conjugate:

    • Purify the resulting conjugate from unreacted starting materials and byproducts using an appropriate chromatography method. For proteins and other large biomolecules, SEC is often suitable. For smaller molecules, RP-HPLC is a common choice.

  • Characterization:

    • Characterize the purified conjugate to confirm its identity and purity using techniques such as LC-MS, and UV-Vis spectroscopy.

Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a two-step process for creating an ADC, where a hydrazide-modified drug is first reacted with this compound, and the resulting conjugate is then attached to an antibody.

Step 1: Formation of the this compound-Drug Conjugate

Follow Protocol 1 to conjugate the hydrazide-modified drug to this compound. The carboxylic acid on the PEG linker remains available for the next step.

Step 2: Conjugation to the Antibody

Materials:

  • This compound-Drug conjugate from Step 1

  • Antibody with available primary amine groups (e.g., lysine residues)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: SEC

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the this compound-Drug conjugate in the Activation Buffer.

    • Add a molar excess of EDC (e.g., 10-fold) and NHS (e.g., 5-fold) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker-drug conjugate.

  • Conjugation to the Antibody:

    • Prepare the antibody in the Coupling Buffer at a suitable concentration (e.g., 5-10 mg/mL).

    • Add the freshly prepared NHS-activated linker-drug conjugate to the antibody solution. The molar ratio of the linker-drug to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-activated linker-drug.

  • Purification and Characterization:

    • Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules.

    • Characterize the purified ADC for DAR, purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Mandatory Visualization

Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation cluster_analysis Monitoring & Purification cluster_product Final Product Ald_Ph_PEG4_acid This compound Solution Reaction_Mix Reaction Mixture (pH 5.0-7.0, RT to 37°C) Ald_Ph_PEG4_acid->Reaction_Mix Hydrazide_Molecule Hydrazide-Molecule Solution Hydrazide_Molecule->Reaction_Mix Monitoring Reaction Monitoring (HPLC, LC-MS) Reaction_Mix->Monitoring Catalyst Aniline (optional) Catalyst->Reaction_Mix Purification Purification (HPLC, SEC) Monitoring->Purification Final_Conjugate Hydrazone Conjugate Purification->Final_Conjugate

Caption: Experimental workflow for the hydrazone ligation of this compound with a hydrazide-functionalized molecule.

Signaling_Pathway cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration cluster_product Product Aldehyde Aldehyde (Electrophile) Intermediate Carbinolamine Intermediate (Tetrahedral) Aldehyde->Intermediate Hydrazide Hydrazide (Nucleophile) Hydrazide->Intermediate Protonation Protonation (H+) Intermediate->Protonation Water_Loss Loss of Water (H2O) Protonation->Water_Loss Hydrazone Hydrazone Product (C=N bond) Water_Loss->Hydrazone

Caption: Mechanism of hydrazone formation from an aldehyde and a hydrazide.

References

Application Notes: EDC/NHS Coupling Protocol for Ald-Ph-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, drug delivery, and the development of complex therapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3] Ald-Ph-PEG4-acid is a heterobifunctional linker designed for precision and versatility. It features a terminal carboxylic acid for covalent attachment to primary amines and a benzaldehyde group for subsequent conjugation to hydrazide or aminooxy moieties.[4][5] The hydrophilic 4-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[2][3][4]

This application note provides a detailed protocol for the covalent conjugation of this compound to an amine-containing molecule (e.g., protein, peptide, or small molecule) using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[6][7][8] This method proceeds via a two-step reaction: first, the activation of the carboxylic acid by EDC and NHS to form a semi-stable, amine-reactive NHS ester, followed by the nucleophilic attack of a primary amine to form a stable amide bond.[6][7]

Principle of Reaction

The EDC/NHS coupling reaction is a cornerstone of bioconjugation, valued for its efficiency in forming stable amide bonds under mild conditions.[6]

  • Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate.[7][8] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][9]

  • Formation of Amine-Reactive NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[6][7] To enhance stability and improve coupling efficiency, NHS is added. NHS rapidly reacts with the intermediate to form a more stable NHS ester, which is significantly less prone to hydrolysis and can react efficiently with primary amines at a physiological pH (7.0-8.5).[6][7]

  • Amide Bond Formation: The amine-reactive NHS ester reacts with a primary amine (-NH2) on the target molecule, resulting in the formation of a stable amide bond and the release of NHS.

Materials and Reagents

Equipment:

  • Magnetic stirrer and stir bars

  • pH meter

  • Reaction vials

  • Pipettes

  • Analytical balance

  • Purification system (e.g., HPLC, FPLC, dialysis cassettes)

  • Analytical instruments (e.g., LC-MS, MALDI-TOF, UV-Vis Spectrophotometer)

Reagents:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4. Crucially, do not use buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

  • Deionized water

Experimental Protocols

This protocol outlines a general two-step aqueous procedure suitable for conjugating this compound to a protein. Modifications may be necessary for small molecules or reactions in organic solvents.

4.1 Reagent Preparation

  • Amine-Molecule Solution: Prepare the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.2) at a desired concentration (e.g., 1-10 mg/mL for a protein).

  • Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

  • EDC/NHS Stock Solutions: Immediately before use, prepare EDC and NHS (or Sulfo-NHS) solutions in the Activation Buffer (pH 6.0) or deionized water. A typical concentration is 100 mM. EDC is moisture-sensitive and hydrolyzes quickly, so fresh solutions are critical for high efficiency.[10]

4.2 Two-Step Conjugation Procedure

Step 1: Activation of this compound

  • In a reaction vial, combine the required volume of this compound stock solution with the Activation Buffer.

  • Add the NHS (or Sulfo-NHS) solution to the vial to achieve a final molar ratio as specified in Table 1. Mix gently.

  • Add the EDC solution to the vial to initiate the activation reaction.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This reaction is most efficient at a pH between 4.5 and 7.2.[11]

Step 2: Conjugation to Amine-Containing Molecule

  • Immediately add the activated linker solution from Step 1 to the prepared solution of the amine-containing molecule.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for optimal coupling to the primary amine.[9][11] If necessary, adjust the pH by adding Coupling Buffer.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.[9] Incubate for 15-30 minutes. This step hydrolyzes any unreacted NHS esters.

4.3 Purification and Analysis

  • Purification: Remove unreacted linker and byproducts from the final conjugate. For proteins, dialysis or size-exclusion chromatography (SEC) is recommended. For small molecules, High-Performance Liquid Chromatography (HPLC) is often used.

  • Analysis: Confirm the success of the conjugation.

    • Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the mass increase corresponding to the addition of the linker.

    • SDS-PAGE: For protein conjugates, a successful conjugation will result in a shift in the molecular weight band.

    • HPLC: To assess the purity of the final conjugate.

Data Presentation: Key Reaction Parameters

The success of the conjugation depends on carefully controlled parameters. The following table provides a summary of typical quantitative data and recommended ranges.

ParameterRecommended RangePurposeNotes
Molar Ratio (Linker:Amine) 5:1 to 20:1Drives the reaction towards the desired product.Optimization is required based on the number of available amines.
Molar Ratio (EDC:Linker) 1.5:1 to 5:1Ensures efficient activation of the carboxylic acid.A higher excess may be needed for dilute solutions.
Molar Ratio (NHS:Linker) 1:1 to 2:1Stabilizes the activated intermediate.Sulfo-NHS is used for fully aqueous reactions.
Activation pH 4.5 - 6.0Optimizes the formation of the O-acylisourea intermediate.[6]Use MES buffer.
Coupling pH 7.2 - 8.0Optimizes the reaction of the NHS ester with the primary amine.[6]Use PBS or Borate buffer.
Activation Time 15 - 30 minutesSufficient time to form the NHS ester.
Coupling Time 2 hours - OvernightAllows the conjugation reaction to proceed to completion.Longer times may be needed at 4°C.
Temperature Room Temp. (20-25°C) or 4°CControls reaction rate.4°C can be used to minimize protein degradation.

Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-8.0) linker This compound (R-COOH) intermediate O-Acylisourea Intermediate (Unstable) linker->intermediate + edc EDC edc->intermediate Reacts with nhs_ester Amine-Reactive NHS Ester (Semi-Stable) intermediate->nhs_ester + nhs NHS / Sulfo-NHS nhs->nhs_ester Reacts with conjugate Final Conjugate (Ald-Ph-PEG4-Amide-Protein) nhs_ester->conjugate + amine Amine-Molecule (Protein-NH2) amine->conjugate Reacts with

Caption: EDC/NHS reaction pathway for coupling this compound to a primary amine.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Purification & Analysis prep_linker Dissolve Linker in DMSO/DMF activation Activate Linker with EDC/NHS in Activation Buffer (15-30 min, RT) prep_linker->activation prep_edc Prepare Fresh EDC/NHS Solution prep_edc->activation prep_protein Prepare Amine-Molecule in Coupling Buffer coupling Add Activated Linker to Amine-Molecule Solution (2h RT or O/N 4°C) prep_protein->coupling activation->coupling Immediate Addition quench Quench Reaction with Tris or Hydroxylamine coupling->quench purify Purify Conjugate (SEC / HPLC / Dialysis) quench->purify analyze Characterize Product (MS / SDS-PAGE / HPLC) purify->analyze

Caption: Overall experimental workflow for the conjugation of this compound.

References

Application Notes and Protocols for Site-Specific Antibody Modification using Ald-Ph-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) have emerged as a promising class of biotherapeutics, offering enhanced therapeutic windows compared to randomly conjugated ADCs. The precise placement of cytotoxic payloads onto an antibody scaffold ensures a homogenous product with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, stability, and efficacy. Ald-Ph-PEG4-acid is a heterobifunctional linker that plays a crucial role in the generation of such site-specific ADCs.

This versatile linker features a terminal carboxylic acid for the attachment of a drug payload and a benzaldehyde group for specific reaction with an engineered aldehyde tag on the antibody. The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugate.[1][2] This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in site-specific antibody modification.

Mechanism of Action

The core of this site-specific conjugation strategy lies in a two-step process. First, an aldehyde functionality is introduced onto the antibody at a specific site. This is typically achieved using the Formylglycine-Generating Enzyme (FGE), which recognizes a short consensus sequence (e.g., CXPXR) engineered into the antibody's amino acid chain and converts the cysteine residue to a formylglycine (fGly) residue bearing a reactive aldehyde group.

Subsequently, the this compound linker, already conjugated to a payload via its carboxylic acid group, is introduced. The benzaldehyde group of the linker reacts with a hydrazide or aminooxy group on a payload to form a stable hydrazone or oxime bond, respectively. This payload-linker construct then reacts with the aldehyde-tagged antibody. A particularly robust method is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond between the antibody and the linker-payload, offering enhanced stability.[3]

Mechanism_of_Action cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Site-Specific Conjugation Antibody Antibody FGE Formylglycine- Generating Enzyme (FGE) Antibody->FGE CXPXR sequence Aldehyde_Tagged_Antibody Aldehyde-Tagged Antibody (fGly) FGE->Aldehyde_Tagged_Antibody Cys to fGly conversion ADC Site-Specific Antibody-Drug Conjugate (ADC) Aldehyde_Tagged_Antibody->ADC Hydrazone/Oxime formation Ald_Ph_PEG4_acid This compound Linker_Payload Linker-Payload Construct Ald_Ph_PEG4_acid->Linker_Payload EDC/NHS coupling Payload Payload (with amine group) Payload->Linker_Payload Linker_Payload->ADC

Mechanism of site-specific antibody-drug conjugate formation.

Data Presentation

The following tables provide representative quantitative data for antibody-drug conjugation using aldehyde-reactive PEG4 linkers. It is important to note that this data is derived from studies using closely related linkers such as Ald-Ph-PEG4-Boc and may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Representative Quantitative Data for Ald-Ph-PEG4 Linker Conjugation

ParameterTypical RangeExpected OutcomeAnalytical Method
Linker-Payload to Antibody Molar Ratio5:1 to 20:1Drug-to-Antibody Ratio (DAR) of 1.8-2.0HIC-HPLC, Mass Spectrometry
Reaction Time (Aldehyde-Hydrazide/Aminooxy)4 - 24 hours> 90% Conjugation EfficiencySDS-PAGE, UV-Vis Spectroscopy
pH (Conjugation)6.5 - 7.5Optimal hydrazone/oxime bond formation-
TemperatureRoom Temperature or 37°CControlled reaction kinetics-

Table 2: Comparative In Vitro Plasma Stability of ADCs with PEG Linkers

Linker TypeTime Point (hours)% Payload Loss in Mouse Plasma
ADC-PEG42422%
ADC-PEG82412%

Data suggests that longer PEG chains may enhance plasma stability.[4]

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Antibody

This protocol describes the generation of an aldehyde tag on a recombinant antibody using the Formylglycine-Generating Enzyme (FGE) system.

Materials:

  • Recombinant antibody containing a FGE recognition sequence (e.g., LCTPSR)

  • Formylglycine-Generating Enzyme (FGE)

  • Expression system (e.g., mammalian or E. coli)

  • Cell culture or fermentation media and supplements

  • Purification resins (e.g., Protein A)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE analysis reagents

  • Mass spectrometer

Procedure:

  • Antibody Expression: Co-express the antibody and FGE in the chosen expression system. For mammalian systems, stable cell lines can be generated. For E. coli, both proteins can be co-expressed from a suitable plasmid.

  • Purification: After expression, purify the antibody from the cell culture supernatant or cell lysate using Protein A affinity chromatography.

  • Buffer Exchange: Exchange the purified antibody into PBS, pH 7.4.

  • Characterization:

    • Confirm the purity and integrity of the antibody using SDS-PAGE.

    • Verify the conversion of the cysteine residue to formylglycine using mass spectrometry. The expected mass shift is -1 Da (SH to CHO).

Aldehyde_Tag_Workflow Start Co_expression Co-express Antibody (with FGE tag) and FGE Start->Co_expression Purification Purify Antibody using Protein A Chromatography Co_expression->Purification Buffer_Exchange Buffer Exchange into PBS, pH 7.4 Purification->Buffer_Exchange Characterization Characterize by SDS-PAGE and Mass Spectrometry Buffer_Exchange->Characterization End Characterization->End Stability_Assay_Workflow Start Incubation Incubate ADC in Plasma and PBS (Control) at 37°C Start->Incubation Sampling Collect Aliquots at Various Time Points Incubation->Sampling Immunoaffinity_Capture Isolate ADC using Immunoaffinity Capture Sampling->Immunoaffinity_Capture LCMS_Analysis Analyze by LC-MS to Determine DAR Immunoaffinity_Capture->LCMS_Analysis Data_Analysis Plot DAR vs. Time to Assess Stability LCMS_Analysis->Data_Analysis End Data_Analysis->End

References

Application Notes and Protocols for Cell-Based Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting cell-based assays to evaluate the efficacy and mechanism of action of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The protocols outlined below cover essential experimental workflows, from initial cell treatment to final data analysis, enabling the characterization of novel protein-degrading molecules.

Core Concepts: The Ubiquitin-Proteasome System

The primary mechanism for regulated protein degradation in eukaryotic cells is the Ubiquitin-Proteasome System (UPS).[1] This pathway is central to maintaining protein homeostasis by eliminating misfolded or unnecessary proteins.[1] Targeted protein degradation technologies leverage this endogenous cellular machinery to selectively remove disease-causing proteins.[1][2][3][4][5][6]

The UPS cascade involves several key steps:

  • Ubiquitin Activation: An E1 activating enzyme utilizes ATP to activate ubiquitin, a small 76-amino acid protein.[1][7]

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[1][7]

  • Ubiquitin Ligation: An E3 ubiquitin ligase recognizes the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[1][7]

  • Polyubiquitination: This process is repeated to form a polyubiquitin chain on the target protein, which serves as a signal for degradation.[1][8]

  • Proteasomal Degradation: The 26S proteasome, a large protein complex, recognizes and degrades the polyubiquitinated target protein into smaller peptides.[2][4][8][9][10]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[2][3][4][11] This induced proximity leads to the formation of a ternary complex, facilitating the ubiquitination and subsequent degradation of the protein of interest (POI).[2][4][9][10][11]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Ub Ubiquitin Ub->Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental Workflow for Cell-Based Protein Degradation Assays

A typical workflow for assessing the efficacy of a protein degrader involves several stages, from cell culture and treatment to data acquisition and analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture & Seeding Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Data_Analysis 5. Data Analysis (DC50/Dmax) Protein_Quantification->Data_Analysis

General experimental workflow for protein degradation assays.

Experimental Protocols

Protocol 1: Cell Culture and Compound Treatment

This protocol describes the initial steps of seeding cells and treating them with the protein degrader compound.

Materials:

  • Appropriate cell line expressing the protein of interest (POI)

  • Complete cell culture medium

  • Multi-well cell culture plates (e.g., 6-well or 96-well)

  • Protein degrader compound (e.g., PROTAC)

  • Vehicle control (e.g., DMSO)[4]

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere and grow overnight in a 37°C incubator with 5% CO2.[4][9]

  • Compound Preparation: Prepare serial dilutions of the degrader compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 10,000 nM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest degrader concentration.[10][12]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the degrader or the vehicle control.[9][10][12]

  • Incubation: Incubate the cells for the desired time period (e.g., 2 to 24 hours) to allow for protein degradation.[11]

Protocol 2: Western Blot for Protein Degradation Analysis

Western blotting is a widely used technique to quantify the reduction in the total amount of a target protein.[13]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)[4][9]

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[2][4][9]

  • Cell scraper[4][9]

  • Microcentrifuge tubes

  • BCA Protein Assay Kit[2][4]

  • Laemmli sample buffer[2][9]

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)[9]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[9] Add an appropriate volume of ice-cold lysis buffer to each well.[14] Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[4][9][14]

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically.[4][9][14] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][9] Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.[4][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[2]

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer.[4] Add Laemmli sample buffer to each lysate to a final concentration of 1x and denature the samples by heating at 95-100°C for 5-10 minutes.[9][10]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[10] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[4][9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4][9]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.[9]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again as in the previous step.

    • Probe the membrane with an antibody against a stable housekeeping protein (loading control) to ensure equal protein loading.[9]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Protocol 3: HiBiT Assay for Quantitative Protein Degradation

The HiBiT assay is a highly sensitive, quantitative, and live-cell compatible method to measure protein abundance.[3] It is based on a protein complementation system where a small 11-amino acid HiBiT tag is fused to the protein of interest.[3]

Materials:

  • CRISPR/Cas9 engineered cell line with an endogenously HiBiT-tagged target protein[3][15]

  • LgBiT protein

  • Nano-Glo® Live Cell Assay System or similar lytic detection reagent

  • White, opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the HiBiT-tagged cells in opaque-walled multi-well plates.

  • Compound Treatment: Prepare serial dilutions of the degrader compound and add them to the cells. Include a vehicle control.[3]

  • Detection Reagent Addition:

    • Live-cell kinetic assay: Add the LgBiT protein and Nano-Glo® Endurazine™ Substrate to the cells before adding the degrader.[3]

    • Endpoint lytic assay: After the desired incubation time with the degrader, add a lytic detection reagent containing LgBiT protein and substrate.[16]

  • Measurement:

    • Kinetic assay: Immediately place the plate in a luminometer pre-equilibrated to 37°C and take kinetic readings over time.[3]

    • Endpoint assay: After adding the lytic reagent, measure the luminescence using a plate reader.[11]

Protocol 4: In-Cell ELISA / In-Cell Western

In-Cell ELISA (ICE) or In-Cell Western (ICW) is a plate-based immunofluorescence method to quantify protein levels in fixed and permeabilized cells.[17]

Materials:

  • Adherent cells cultured in 96-well plates

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against the POI

  • Fluorescently labeled secondary antibody

  • Fluorescent plate reader or imager

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with the degrader compound in a 96-well plate as described in Protocol 1.

  • Fixation and Permeabilization: After treatment, fix the cells with the fixing solution and then permeabilize them with the permeabilization buffer.[17]

  • Immunostaining:

    • Block the wells to prevent non-specific antibody binding.

    • Incubate the cells with the primary antibody against the POI.

    • Wash the wells and then incubate with the fluorescently labeled secondary antibody.

  • Detection: Quantify the fluorescent signal using a plate reader or imager.

Data Presentation and Analysis

Quantitative data from protein degradation assays should be summarized in a structured format to facilitate comparison and interpretation. Key parameters to determine are the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[4][18]

Data Analysis Steps:
  • Normalization:

    • Western Blot: Normalize the band intensity of the target protein to the corresponding loading control band for each sample.[12]

    • HiBiT/ICE: Normalize the luminescence or fluorescence signal to a vehicle-treated control.

  • Calculate Percent Degradation: Determine the percentage of protein remaining for each degrader concentration relative to the vehicle control, and then convert this to percent degradation.[12]

  • Generate Dose-Response Curve: Plot the percent degradation on the Y-axis against the logarithm of the degrader concentration on the X-axis.[12]

  • Calculate DC50 and Dmax: Use a non-linear regression model, typically a four-parameter variable slope equation, to fit the dose-response curve and determine the DC50 and Dmax values.[12]

Example Data Table:
Degrader Concentration (nM)% Protein Remaining (Normalized)% Degradation
0 (Vehicle)1000
1955
107525
1004060
5001585
10001090
50001288
100001189

Calculated Parameters:

  • DC50: [Insert calculated value] nM

  • Dmax: [Insert calculated value] %

Summary

The successful characterization of targeted protein degraders relies on a systematic and multi-faceted experimental approach. The protocols provided in these application notes offer a comprehensive framework for quantifying protein degradation, elucidating mechanisms of action, and assessing the functional outcomes of target protein knockdown. By employing these methodologies, researchers can effectively advance the discovery and development of novel protein degrader therapeutics.

References

Application Notes and Protocols for Ald-Ph-PEG4-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-acid is a heterobifunctional linker molecule integral to the fields of targeted therapeutics, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a benzaldehyde group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This arrangement allows for the sequential and controlled conjugation of two different molecules.[4]

The benzaldehyde functionality provides a chemoselective handle for reaction with aminooxy or hydrazide-containing molecules, forming stable oxime or hydrazone bonds, respectively.[4][5] These reactions are often categorized under the broader definition of "click chemistry" due to their high efficiency, specificity, and mild reaction conditions.[6] The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[4] The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1][7]

Key Applications

The unique properties of this compound make it a versatile tool for several applications in drug development:

  • Antibody-Drug Conjugates (ADCs): In ADC development, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used to connect the antibody and the payload, ensuring that the drug is delivered specifically to the target cells, thereby increasing efficacy and reducing off-target toxicity.[3]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][7] this compound serves as the linker to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[1]

Chemical Properties and Reactions

The dual reactivity of this compound allows for a two-step conjugation strategy.

1. Oxime/Hydrazone Ligation (via Aldehyde Group):

The benzaldehyde group reacts with an aminooxy or hydrazide group to form a stable oxime or hydrazone linkage, respectively. This reaction is highly chemoselective and typically proceeds under mild acidic to neutral conditions (pH 4.5-7.5).[5][6][8] The formation of the oxime bond is generally more stable than the hydrazone bond.[6][9]

2. Amide Bond Formation (via Carboxylic Acid Group):

The terminal carboxylic acid can be activated using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active NHS ester. This ester then readily reacts with primary amines on a target molecule to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).[10][11]

Data Presentation

The following table summarizes representative quantitative data for bioconjugation reactions involving aldehyde-functionalized PEG linkers. Note that the optimal conditions and outcomes will vary depending on the specific reactants and experimental setup.

ParameterTypical RangeExpected OutcomeAnalytical Method
Oxime/Hydrazone Ligation
Molar Ratio (Linker:Molecule)1.1:1 to 20:1> 80% Conjugation EfficiencyLC-MS, HPLC, SDS-PAGE
Reaction Time2 - 24 hoursFormation of stable conjugateLC-MS, HPLC
pH4.5 - 7.5Optimal reaction ratepH meter
TemperatureRoom Temperature or 37°CEfficient conjugationThermometer
Amide Bond Formation
Molar Ratio (EDC/NHS:Linker)1.5:1 to 5:1Efficient activation of carboxylic acidLC-MS
Reaction Time2 - 16 hoursHigh yield of amide bond formationLC-MS, HPLC
pH (Activation)4.5 - 6.0Formation of active NHS esterpH meter
pH (Conjugation)7.2 - 8.5Efficient reaction with primary aminepH meter

Experimental Protocols

The following are detailed protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC) and a PROTAC.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a hydrazide-functionalized cytotoxic payload to an antibody using this compound.

Materials:

  • This compound

  • Hydrazide-functionalized cytotoxic payload

  • Antibody

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.5-6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Add 1.5 equivalents of EDC and 1.1 equivalents of Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation of Activated Linker to Antibody:

    • Prepare the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.

    • Add the activated this compound solution to the antibody solution. A molar excess of 5-20 fold of the linker over the antibody is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

    • Remove excess, unreacted linker by SEC.

  • Conjugation of Payload to Linker-Modified Antibody:

    • Dissolve the hydrazide-functionalized payload in a minimal amount of DMF or DMSO.

    • Add the payload solution to the linker-modified antibody solution. A molar excess of 2-5 fold of the payload over the antibody is recommended.

    • Adjust the pH of the reaction mixture to 5.5-6.5 with the Activation Buffer.

    • Incubate the reaction for 4-16 hours at room temperature.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unconjugated payload and other small molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.

Protocol 2: Synthesis of a PROTAC

This protocol outlines a two-step synthesis of a PROTAC, first conjugating this compound to an amine-containing E3 ligase ligand, followed by conjugation to a hydrazide-functionalized target protein ligand.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

  • Hydrazide-functionalized target protein ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 5% Sodium Acetate buffer in DMF, pH 5.5

  • Reverse-phase HPLC system for purification

Procedure:

  • Conjugation of this compound to E3 Ligase Ligand:

    • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the intermediate product (E3 Ligand-PEG4-Aldehyde) by reverse-phase HPLC.

  • Conjugation of Intermediate to Target Protein Ligand:

    • Dissolve the purified E3 Ligand-PEG4-Aldehyde intermediate in the Reaction Buffer.

    • Add the hydrazide-functionalized target protein ligand (1.1 equivalents).

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Purification:

    • Purify the final PROTAC by reverse-phase HPLC.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Purification & Characterization A This compound C Activated Linker (NHS Ester) A->C Activation (15-30 min, RT) B EDC, Sulfo-NHS in DMF/DMSO D Antibody in Conjugation Buffer C->D E Linker-Modified Antibody D->E Conjugation (2-4h RT or O/N 4°C) F Hydrazide-Payload G ADC E->G Conjugation (4-16h, RT, pH 5.5-6.5) H Purified ADC G->H SEC G->H I DAR Analysis (HIC-HPLC, MS) H->I

Caption: Experimental workflow for ADC synthesis using this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC (Ald-Ph-PEG4-linker) PROTAC->PROTAC Recycling PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Chemical Reactions of this compound

Chemical_Reactions cluster_reactants Reactants cluster_products Products Linker This compound Oxime Oxime-Linked Conjugate Linker->Oxime pH 4.5-7.5 Hydrazone Hydrazone-Linked Conjugate Linker->Hydrazone pH 5.5-7.5 Amide Amide-Linked Conjugate Linker->Amide EDC/NHS, pH 7.2-8.5 Aminooxy R1-ONH2 (Aminooxy-Molecule) Hydrazide R1-NHNH2 (Hydrazide-Molecule) Amine R2-NH2 (Amine-Molecule)

Caption: Key chemical reactions of this compound.

References

Application Notes and Protocols for Ald-Ph-PEG4-acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-acid is a heterobifunctional linker that is increasingly utilized in the field of targeted drug delivery. Its unique structure, featuring a phenyl aldehyde group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers a versatile platform for the development of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and targeted nanoparticles.

The core utility of this compound lies in its dual reactivity. The terminal carboxylic acid can be readily conjugated to primary amines on targeting moieties like antibodies or other proteins through stable amide bond formation. The phenyl aldehyde group allows for the conjugation of therapeutic payloads containing hydrazide or aminooxy functional groups, forming a pH-sensitive hydrazone or oxime bond, respectively. This acid-labile linkage is designed to be stable at physiological pH (7.4) but cleaves in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.0), enabling controlled, site-specific drug release. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including detailed experimental protocols and representative data.

Data Presentation

The following tables summarize representative quantitative data for an Antibody-Drug Conjugate (ADC) constructed using the this compound linker. This data is illustrative and may vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Physicochemical Characterization of a Representative this compound ADC

ParameterValueMethod
Average Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregation<5%Size Exclusion Chromatography (SEC)
Particle Size (for nanoparticle formulations)100-150 nmDynamic Light Scattering (DLS)
Zeta Potential (for nanoparticle formulations)-10 to -20 mVDynamic Light Scattering (DLS)

Table 2: In Vitro pH-Dependent Drug Release Profile

pHTime (hours)Cumulative Drug Release (%)
7.424< 5%
7.448< 10%
6.024~ 50%
6.048~ 75%
5.024> 90%
5.048> 95%

Table 3: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget ExpressionIC50 (nM)
SK-BR-3HER2-positive1.5
BT-474HER2-positive2.1
MDA-MB-231HER2-negative> 1000

Table 4: In Vivo Antitumor Efficacy in a Xenograft Model (e.g., HER2-positive breast cancer)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-targeted ADC1020
Targeted ADC (this compound)575
Targeted ADC (this compound)1095

Experimental Protocols

Protocol 1: Conjugation of a Hydrazide-Modified Payload to this compound

This protocol describes the formation of the drug-linker conjugate via a pH-sensitive hydrazone bond.

Materials:

  • This compound

  • Hydrazide-modified cytotoxic drug (e.g., Doxorubicin-hydrazide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Aniline (catalyst)

  • Acetic acid

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the hydrazide-modified drug (1 equivalent) to the solution.

  • Add a catalytic amount of aniline (e.g., 5-10 mol%).

  • Acidify the reaction mixture with a small amount of acetic acid to maintain a pH of 5-6.

  • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Upon completion, purify the Ald-Ph-PEG4-drug conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of the Drug-Linker to a Targeting Antibody

This protocol details the EDC/NHS chemistry used to form a stable amide bond between the drug-linker and lysine residues on the antibody.

Materials:

  • Targeting antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Ald-Ph-PEG4-drug conjugate from Protocol 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Activation of the Drug-Linker:

    • Dissolve the Ald-Ph-PEG4-drug conjugate (5-10 molar excess over the antibody) in anhydrous DMSO.

    • Add NHS (1.5 equivalents relative to the drug-linker) and EDC (1.5 equivalents relative to the drug-linker).

    • Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation to the Antibody:

    • Slowly add the activated drug-linker solution to the antibody solution with gentle stirring.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution.

    • Purify the ADC using a pre-equilibrated SEC column to remove unreacted drug-linker and other small molecules.

    • Collect the protein-containing fractions.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linker moieties increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Run a gradient from high to low salt concentration to elute the ADC species.

    • Calculate the weighted average DAR from the peak areas of the different drug-loaded species.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to quantify any aggregates.

  • Method:

    • Use an SEC column (e.g., TSKgel G3000SWxl).

    • Use an isocratic mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

    • Monitor the elution profile at 280 nm.

Protocol 4: In Vitro Cell Viability (MTT) Assay

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability relative to untreated controls and determine the IC50 values.

Protocol 5: In Vivo Antitumor Efficacy Study

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for xenograft model

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer the ADC, vehicle, and controls intravenously at the desired dose and schedule.

  • Measure tumor volumes with calipers 2-3 times per week.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis if desired.

  • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3 HER3 HER3->HER2 Dimerizes Ligand Ligand (e.g., Heregulin) Ligand->HER3 Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Targeted ADC (this compound) ADC->HER2 Targets Drug Released Cytotoxic Drug ADC->Drug Releases Drug in Lysosome (Low pH) Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: HER2 signaling pathway and the mechanism of action for a targeted ADC.

Experimental Workflow

ADC_Workflow start Start drug_linker 1. Synthesize Ald-Ph-PEG4-Drug (Hydrazone Bond) start->drug_linker conjugation 2. Conjugate to Targeting Antibody (Amide Bond) drug_linker->conjugation purification 3. Purify ADC (SEC) conjugation->purification characterization 4. Characterize ADC (HIC, SEC) purification->characterization in_vitro 5. In Vitro Studies (Cytotoxicity, Release) characterization->in_vitro in_vivo 6. In Vivo Studies (Efficacy, PK) in_vitro->in_vivo end End in_vivo->end

Caption: General experimental workflow for the development of a targeted ADC.

Logical Relationship of pH-Dependent Drug Release

pH_Release_Logic ADC_circ ADC in Circulation (pH 7.4) ADC_tumor ADC in Tumor Microenvironment (pH ~6.0-6.5) ADC_circ->ADC_tumor EPR Effect Stable Hydrazone Bond Stable Drug is Retained ADC_circ->Stable ADC_lyso ADC in Lysosome (pH 4.5-5.0) ADC_tumor->ADC_lyso Internalization Cleavage Hydrazone Bond Cleavage Drug is Released ADC_lyso->Cleavage

Caption: Logical flow of pH-dependent drug release from the ADC.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ald-Ph-PEG4-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Ald-Ph-PEG4-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the conjugation of an aldehyde-functionalized molecule (Ald-Ph) to a primary amine-containing molecule using a PEG4-acid linker.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation reaction?

A1: The conjugation of this compound to a primary amine-containing molecule proceeds via a two-step process. First, the carboxylic acid of the PEG4 linker is activated, typically using carbodiimide chemistry (e.g., EDC and NHS), and reacted with the primary amine on your molecule of interest to form a stable amide bond. The second step involves the reaction of the aldehyde group (Ald-Ph) with a primary amine on a second molecule, which typically proceeds through reductive amination. This involves the formation of an intermediate imine (Schiff base) which is then reduced to a stable secondary amine by a reducing agent.[1][2][3]

Q2: What is the optimal pH for the reductive amination step?

A2: The pH is a critical parameter for successful imine formation and subsequent reduction. The optimal pH for imine formation is generally between 4.5 and 6.[4][5][6] At a lower pH, the amine nucleophile becomes protonated and non-reactive.[7][8][9] At a higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[7][8][9] However, the subsequent reduction step is often more efficient at a slightly higher pH (around 6-7). Therefore, a compromise is often necessary, or a two-step pH adjustment can be employed.

Q3: Which reducing agent should I use for the reductive amination step?

A3: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for reductive amination because it is mild and selectively reduces the imine intermediate in the presence of the aldehyde.[3][10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative that is also selective for imine reduction.[2][12] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde, so it should only be added after sufficient time has been allowed for imine formation.[12]

Q4: How can I monitor the progress of my conjugation reaction?

A4: Several analytical techniques can be used to monitor the reaction progress. High-performance liquid chromatography (HPLC), particularly reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC), can be used to separate the conjugated product from the starting materials.[][14] Mass spectrometry (MS) provides precise molecular weight information to confirm the formation of the desired conjugate.[15] Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of a protein after conjugation.[14]

Q5: What are common methods for purifying the final conjugate?

A5: Purification strategies depend on the properties of the final conjugate. Size-exclusion chromatography (SEC) is effective for removing unreacted small molecules from a larger protein conjugate.[][16] Ion-exchange chromatography (IEX) can separate molecules based on charge differences, which may be altered upon conjugation.[][16] Hydrophobic interaction chromatography (HIC) is another option that separates based on hydrophobicity.[][16] For smaller molecules, reverse-phase HPLC is a powerful purification tool.[]

Troubleshooting Guide

This guide addresses common issues encountered during the this compound conjugation reaction.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the reaction buffer is outside the optimal range for imine formation or reduction.Verify the pH of your reaction buffer. The optimal pH for imine formation is typically between 4.5 and 6.[4][5][6] Consider a two-step reaction where the imine is formed at pH 4.5-6, followed by adjusting the pH to 6-7 before adding the reducing agent.
Inactive Reducing Agent: The reducing agent has degraded due to improper storage or handling.Use a fresh stock of the reducing agent. Sodium cyanoborohydride and sodium triacetoxyborohydride should be stored in a desiccator.
Inefficient Amide Bond Formation: The activation of the carboxylic acid on the PEG4 linker was incomplete.Ensure your EDC and NHS are fresh and have been stored properly, as EDC is moisture-sensitive.[17] Use an appropriate molar excess of EDC/NHS over the PEG4-acid. The activation step is most efficient at a pH of 4.5-7.2.[18]
Steric Hindrance: The aldehyde or amine functional groups are sterically hindered, preventing efficient reaction.Increase the reaction time and/or temperature. Consider using a longer PEG linker to increase the distance between the molecules.
Formation of Side Products Over-alkylation of the Amine: The newly formed secondary amine reacts further with another aldehyde molecule.Use a molar excess of the amine-containing molecule to favor the formation of the desired conjugate.
Reduction of the Aldehyde: The reducing agent is too strong or is added too early, reducing the starting aldehyde.Use a milder, imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[2][10][11][12] If using NaBH₄, allow sufficient time for imine formation before its addition.[12]
Precipitation of Reactants or Product Poor Solubility: The Ald-Ph molecule or the final conjugate has poor aqueous solubility.Add a co-solvent such as DMSO or DMF to the reaction buffer. The PEG4 linker is intended to improve solubility, but for very hydrophobic molecules, additional measures may be needed.
Difficulty in Purifying the Conjugate Similar Properties of Product and Reactants: The final conjugate has similar size, charge, or hydrophobicity to the starting materials.Employ a multi-step purification strategy combining different chromatography techniques (e.g., SEC followed by IEX or HIC).[16] Consider adding a purification tag to one of the starting materials.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of a Primary Amine to this compound

This protocol describes the conjugation of a primary amine-containing molecule to the carboxylic acid end of this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[17]

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4[17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[17]

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare all buffers and allow reagents to equilibrate to room temperature before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Amine:

    • Immediately add the activated linker solution to the amine-containing molecule in the Coupling Buffer. A 10- to 20-fold molar excess of the activated linker is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Purify the conjugate using a desalting column or other appropriate chromatography method to remove excess reagents.

Protocol 2: Reductive Amination of an Aldehyde-Functionalized Molecule with a Primary Amine

This protocol describes the reductive amination step to form a stable amine bond.

Materials:

  • Aldehyde-functionalized molecule (product from Protocol 1)

  • Primary amine-containing molecule

  • Reaction Buffer: 0.1 M MES or sodium phosphate buffer, pH 5.5-6.0

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde-functionalized molecule and a 1.1 to 1.5-fold molar excess of the primary amine-containing molecule in the Reaction Buffer.

    • Incubate the mixture for 1-2 hours at room temperature to allow for imine formation.

  • Reduction:

    • Add a 5- to 10-fold molar excess of freshly prepared sodium cyanoborohydride solution to the reaction mixture.

    • Let the reaction proceed for 4-16 hours at room temperature or overnight at 4°C.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the final conjugate using a suitable chromatography method (e.g., SEC, RP-HPLC).

Visualizations

G Workflow for this compound Conjugation cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Reductive Amination A This compound C EDC/NHS Activation (pH 4.5-7.2) A->C B Amine-Molecule 1 B->C D Amide-Linked Intermediate C->D F Imine Formation (pH 4.5-6.0) D->F Aldehyde Group E Amine-Molecule 2 E->F G Reduction (NaBH3CN) (pH 6.0-7.0) F->G H Final Conjugate G->H

Caption: A general workflow for the two-step conjugation process.

G Troubleshooting Low Conjugation Yield Start Low Yield Observed Check_pH Is pH optimal for imine formation (4.5-6)? Start->Check_pH Adjust_pH Adjust pH and repeat reaction Check_pH->Adjust_pH No Check_Reagents Are EDC/NHS and reducing agent fresh? Check_pH->Check_Reagents Yes Adjust_pH->Start Replace_Reagents Use fresh reagents Check_Reagents->Replace_Reagents No Check_Ratios Are molar ratios of reactants appropriate? Check_Reagents->Check_Ratios Yes Replace_Reagents->Start Optimize_Ratios Optimize molar ratios Check_Ratios->Optimize_Ratios No Consider_Sterics Consider steric hindrance Check_Ratios->Consider_Sterics Yes Optimize_Ratios->Start Success Improved Yield Consider_Sterics->Success

Caption: A decision tree for troubleshooting low reaction yield.

G Reductive Amination Pathway Aldehyde R-CHO (Aldehyde) Carbinolamine R-CH(OH)-NH-R' (Carbinolamine Intermediate) Aldehyde->Carbinolamine Amine R'-NH2 (Primary Amine) Amine->Carbinolamine Imine R-CH=N-R' (Imine/Schiff Base) Carbinolamine->Imine -H2O Final_Amine R-CH2-NH-R' (Stable Secondary Amine) Imine->Final_Amine + [H] (Reduction) H2O H2O Reducing_Agent [H]

Caption: The chemical pathway of the reductive amination reaction.

References

preventing side reactions with Ald-Ph-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule.[1] It features two different reactive groups at opposite ends of a tetraethylene glycol (PEG4) spacer:

  • A benzaldehyde group (-CHO): This group reacts with primary amines via reductive amination to form a stable secondary amine bond. It can also react with hydrazide or aminooxy groups to form stable hydrazone or oxime bonds, respectively.[1][2][3]

  • A carboxylic acid group (-COOH): This group can be coupled with primary amines in the presence of activators like EDC or HATU to form a stable amide bond.[1][4]

The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media.[1][2][5] This linker is commonly used in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][6][7]

Q2: What are the most common side reactions to be aware of when using this compound?

The primary side reactions are related to the two functional ends of the linker:

  • Aldehyde Group:

    • Oxidation: The benzaldehyde group can be oxidized to a carboxylic acid, rendering it unreactive towards amines, hydrazides, or aminooxy groups. This can be minimized by proper storage and handling under an inert atmosphere.[8]

    • Imine/Hydrazone Hydrolysis: The intermediate Schiff base (imine) formed during reductive amination, or the hydrazone bond, can be susceptible to hydrolysis, reverting to the starting materials. This is especially a concern if the reduction step is inefficient or if the conjugate is in an acidic environment.[8] Oxime bonds formed with aminooxy groups are generally more stable against hydrolysis.[9]

    • Cannizzaro Reaction: Under strong basic conditions, aldehydes without an alpha-hydrogen can undergo disproportionation to form a carboxylic acid and an alcohol. This is generally not a concern under typical bioconjugation conditions.

  • Carboxylic Acid Group:

    • Inefficient Activation: The carboxylic acid must be activated (e.g., with EDC/NHS) to react with amines. Incomplete activation will lead to low conjugation yield.

    • Hydrolysis of Activated Ester: The activated ester (e.g., NHS ester) is highly susceptible to hydrolysis in aqueous buffers, which competes with the desired amine coupling reaction.[10]

  • PEG Chain:

    • Oxidative Degradation: While generally stable, the PEG chain can undergo slow oxidative degradation, especially in the presence of transition metals and oxygen.[8]

Q3: How should I store and handle this compound to maintain its reactivity?

Proper storage is critical to prevent degradation of the reactive aldehyde group.

Storage FormRecommended ConditionsRationale
Solid Store at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][8][11]Minimizes oxidation of the aldehyde and maintains overall stability.
Stock Solutions Prepare fresh for each experiment. If necessary, store in an anhydrous solvent like DMSO or DMF at -20°C for a limited time (up to one month). Avoid repeated freeze-thaw cycles.[8]Aldehydes can degrade in solution. Anhydrous solvents prevent hydrolysis of activated carboxylic esters if both ends are manipulated in organic media.

Before use, always allow the container to warm to room temperature before opening to prevent moisture condensation.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield (Aldehyde End) Degradation of Aldehyde: Improper storage or handling has led to oxidation.Use a fresh vial of the linker. Ensure all buffers are freshly prepared and de-gassed to minimize dissolved oxygen.[8]
Inefficient Imine Formation: Suboptimal pH for the reaction.For reductive amination, the optimal pH for imine formation is typically between 5.0 and 6.5.[6][8] For hydrazone/oxime ligation, a pH of 5.5-7.0 is often used.[2] However, the stability of your target molecule is paramount.
Inefficient Reduction: The reducing agent (for reductive amination) is inactive or inappropriate.Use a fresh, high-quality reducing agent like 2-Picoline Borane or Sodium Cyanoborohydride (NaBH3CN). NaBH3CN is often preferred as it selectively reduces the imine in the presence of the aldehyde.[13] Ensure sufficient equivalents are used (typically 1.5-2.0 eq.).[6]
Competing Amines in Buffer: Buffers like Tris or glycine will compete for reaction with the aldehyde.Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or MES before the reaction.[8][10]
Low or No Conjugation Yield (Carboxylic Acid End) Inefficient Carboxylic Acid Activation: Insufficient activating agents (e.g., EDC/NHS) or degradation of these agents.Use fresh, high-quality EDC and NHS. Perform the activation in an amine-free buffer (e.g., MES buffer at pH 6.0) before adding your amine-containing molecule.
Hydrolysis of Activated Ester: The NHS ester is rapidly hydrolyzed in aqueous solution.Prepare the activated linker immediately before use. Add it to a concentrated solution of the target molecule to favor the bimolecular reaction over hydrolysis. Adjust the pH to 7.2-8.0 for the coupling step.[10]
Product Aggregation or Precipitation High Degree of Conjugation: Over-modification of the target biomolecule (e.g., a protein) can alter its solubility.Reduce the molar excess of the this compound linker used in the reaction. Optimize the reaction time to prevent over-labeling.[10]
Poor Solubility of the Linker/Conjugate: The conjugate itself may have poor solubility.The PEG4 spacer is designed to enhance solubility.[2][14] However, if conjugating a very hydrophobic molecule, you may need to perform the reaction in a buffer containing a small amount of organic co-solvent (e.g., <10% DMSO).[10]
Presence of Unexpected Side Products Reduction of Aldehyde: Strong reducing agents like Sodium Borohydride (NaBH4) can reduce the starting aldehyde to an alcohol.Use a milder reducing agent like NaBH3CN or Sodium Triacetoxyborohydride (STAB), which are selective for the protonated imine (iminium ion).[13][15]
Cross-linking: If your target molecule has both an amine and another nucleophile that could react with the activated carboxylic acid, you might get intermolecular cross-linking.Use a sequential, two-step conjugation strategy. Purify the intermediate after the first conjugation step before proceeding to the second.

Experimental Protocols & Methodologies

Protocol 1: Two-Step Synthesis of a PROTAC Molecule

This protocol outlines the sequential conjugation of an E3 ligase ligand (containing a primary amine) and a Protein of Interest (POI) ligand (containing a primary amine).

Step 1: Reductive Amination with E3 Ligase Ligand

  • Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent like Dichloromethane (DCM).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the solution to catalyze the formation of the imine intermediate. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress by LC-MS to confirm the consumption of starting materials and the formation of the intermediate product.[3]

  • Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the resulting E3-Ligand-PEG4-Ph-Ald intermediate using an appropriate method, such as flash chromatography or reverse-phase HPLC.

Step 2: Amide Coupling with POI Ligand

  • Dissolution & Activation: Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous DMF. Add an amide coupling agent like HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[3]

  • Coupling: Add the amine-containing POI ligand (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress by LC-MS until the starting materials are consumed.[3]

  • Purification: Purify the final PROTAC molecule by reverse-phase HPLC.[2] Characterize the final product by LC-MS and NMR.

Quantitative Data Summary

The following table provides representative reaction parameters for bioconjugation using Ald-Ph-PEG linkers. Note that these values are starting points and may require optimization for specific molecules.

ParameterReductive AminationHydrazone LigationAmide Coupling (Post-Activation)
Linker to Substrate Molar Ratio 3:1 to 10:1[6]1.1:1 to 5:1[2]5:1 to 20:1 (for proteins)[2]
Optimal pH Range 6.0 - 7.5[6]5.5 - 7.0[2]7.2 - 8.0
Typical Reaction Time 2 - 12 hours[6]2 - 16 hours[2]1 - 4 hours
Typical Temperature Room Temperature or 4°C[6]Room TemperatureRoom Temperature or 4°C
Analytical Method for Monitoring LC-MS, HPLCLC-MS, HPLC[2]LC-MS, HIC-HPLC, SDS-PAGE
Purification Method Reverse-Phase HPLC, SECReverse-Phase HPLC, SEC[2]Size Exclusion Chromatography (SEC)

Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for synthesizing an Antibody-Drug Conjugate (ADC) using this compound, where the linker is first attached to a drug molecule and then conjugated to an antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Drug Synthesis cluster_1 Step 2: Antibody Conjugation drug Amine-Drug coupling Amide Coupling (pH 7.2-8.0) drug->coupling linker This compound activation Activate COOH (EDC, NHS) linker->activation activation->coupling intermediate Ald-Ph-PEG4-Drug coupling->intermediate purify1 Purify Intermediate (RP-HPLC) intermediate->purify1 ligation Hydrazone Ligation (pH 5.5-7.0) purify1->ligation antibody Antibody with Hydrazide Handle antibody->ligation adc_crude Crude ADC ligation->adc_crude purify2 Purify Final ADC (SEC) adc_crude->purify2 final_adc Final ADC purify2->final_adc end end final_adc->end Characterize (Mass Spec, HIC) start Start start->drug start->linker start->antibody

ADC Synthesis Workflow using this compound.
Potential Side Reactions Pathway

This diagram illustrates the main compound, this compound, and the potential side reactions that can lead to inactive byproducts, thus preventing successful conjugation.

Side_Reactions cluster_aldehyde Aldehyde End Side Reactions cluster_conjugation Conjugation & Reversal main This compound (Active Linker) oxidation Oxidation (e.g., by air) main->oxidation O₂ imine Imine Intermediate (Unstable) main->imine + R-NH₂ - H₂O oxidized_linker HOOC-Ph-PEG4-acid (Inactive) oxidation->oxidized_linker amine Target Amine (R-NH₂) amine->imine hydrolysis Hydrolysis (Low pH, H₂O) imine->hydrolysis H₂O desired_product Stable Conjugate imine->desired_product Reduction (e.g., NaBH₃CN) hydrolysis->main Reverts to Aldehyde

Key side reactions affecting this compound.

References

Technical Support Center: Ald-Ph-PEG4-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Ald-Ph-PEG4-acid in their conjugation experiments. Below are troubleshooting guides and frequently asked questions to address common issues related to the impact of pH on conjugation stability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Conjugation Efficiency

  • Question: We are observing very low or no conjugation between our molecule (containing a primary amine, hydrazide, or aminooxy group) and this compound. What are the potential causes and solutions?

  • Answer: Low conjugation efficiency is a common problem that can often be resolved by optimizing the reaction pH. The reactivity of both the benzaldehyde group on this compound and the nucleophile on your molecule is highly pH-dependent.

    • Suboptimal Reaction pH: The pH of your reaction buffer is critical.

      • For hydrazone/oxime formation , the reaction is generally fastest at a slightly acidic pH (around 4.5-5.5).[1][2] This is because the reaction mechanism involves acid-catalyzed dehydration of an intermediate.[1] However, the optimal pH can vary depending on the specific molecules involved.

      • For reductive amination (if a primary amine is used to form a Schiff base, followed by reduction), a pH range of 6.5 to 8.0 is typically recommended to balance the nucleophilicity of the amine with the efficiency of Schiff base formation.[3]

      • If coupling the carboxylic acid end of the linker, the activation step with EDC/NHS is most efficient at pH 4.5-6.0, while the subsequent reaction with an amine is better at pH 7.2-8.5.[4]

    • Action Plan:

      • Verify the pH of your reaction buffer with a calibrated pH meter.

      • Perform small-scale optimization experiments across a range of pH values (e.g., from 4.5 to 7.5 in 0.5 pH unit increments) to determine the optimal condition for your specific molecules.

      • Ensure you are using a buffer that does not contain competing nucleophiles (e.g., avoid Tris or glycine buffers if reacting with the aldehyde; avoid amine-containing buffers for the acid coupling).[3][4] Phosphate-buffered saline (PBS), MES, or HEPES are generally good choices.[3]

Issue 2: Conjugate Instability and Premature Cleavage

  • Question: Our this compound conjugate appears to be unstable and cleaves over time, especially during purification or storage. Why is this happening and how can we improve stability?

  • Answer: The stability of the resulting linkage is highly dependent on its chemical nature (hydrazone or oxime) and the pH of the environment. Both linkages are susceptible to acid-catalyzed hydrolysis.[5][6]

    • Linkage Type: The benzaldehyde on this compound can form either a hydrazone (with a hydrazide) or an oxime (with an aminooxy group). Oxime linkages are significantly more stable against hydrolysis than hydrazone linkages under a wide range of pH conditions.[5][6][7] In one study, the rate constant for oxime hydrolysis was nearly 1000-fold lower than for simple hydrazones.[5][6]

    • pH Environment: Hydrolysis is accelerated in acidic conditions.[6][8] Even at neutral pH, some hydrolysis of less stable linkages can occur.[8] Hydrazones formed from aromatic aldehydes, such as the benzaldehyde in your linker, are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[8][9][10]

    • Action Plan:

      • For Maximum Stability: If not already in use, consider reacting this compound with an aminooxy-functionalized molecule to form a much more stable oxime bond.

      • Buffer and Storage: Purify and store your conjugate in a neutral or slightly basic buffer (pH 7.0-8.0) to minimize acid-catalyzed hydrolysis. Avoid acidic buffers for long-term storage.

      • Temperature: Store the conjugate at low temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis.

Issue 3: Poor Reproducibility Between Experiments

  • Question: We are seeing significant variation in conjugation efficiency and stability from batch to batch. What factors could be causing this inconsistency?

  • Answer: Poor reproducibility is often due to minor, uncontrolled variations in reaction conditions.

    • Inconsistent pH: Small shifts in buffer pH can lead to large differences in reaction efficiency and conjugate stability.

    • Reagent Quality: The aldehyde group is susceptible to oxidation over time, which inactivates the reagent.[3]

    • Reaction Time and Temperature: These parameters also influence the extent of conjugation and potential degradation.

    • Action Plan:

      • Standardize Protocols: Strictly control and document all reaction parameters, including buffer preparation, pH, temperature, and reaction time.

      • Reagent Handling: Use fresh vials of this compound when possible. Ensure the reagent has been stored correctly under an inert gas at the recommended temperature to prevent degradation.[3]

      • Consistent Analytics: Use the same analytical method (e.g., HPLC, SDS-PAGE) to assess conjugation efficiency and stability across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental impact of pH on the stability of the bond formed with this compound?

A1: The bond formed by the benzaldehyde group of this compound (typically a hydrazone or oxime) is subject to pH-dependent hydrolysis. The hydrolysis is acid-catalyzed, meaning the linkage is less stable at acidic pH and more stable at neutral to basic pH.[6][11] The mechanism involves protonation of the imine nitrogen, which facilitates nucleophilic attack by water and subsequent cleavage.[8]

Q2: Which is more stable: a hydrazone or an oxime linkage formed with this compound?

A2: An oxime linkage is substantially more stable than a hydrazone linkage.[5][7] This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen in the hydrazone, which makes the imine nitrogen less basic and less susceptible to the protonation that initiates hydrolysis.[5][6]

Q3: What is the optimal pH for forming the conjugate?

A3: The optimal pH for the conjugation reaction is a balance. For forming hydrazone or oxime bonds, the reaction is often fastest at a slightly acidic pH of approximately 4.5.[1] However, for many biological applications, the reaction must be performed at or near physiological pH (7.4), which is possible but may be slower.[1] If using a catalyst like aniline, rapid ligations can be achieved at neutral pH.[12]

Q4: How does the aromatic nature of the aldehyde in this compound affect stability?

A4: The aromatic (benzaldehyde) nature of the aldehyde in your linker significantly enhances the stability of the resulting hydrazone bond compared to hydrazones derived from aliphatic aldehydes.[8][9][10] The conjugation of the π-electrons from the benzene ring with the C=N bond of the hydrazone provides resonance stabilization, making it more resistant to hydrolysis.[8][9]

Q5: Can I modulate the stability of the hydrazone linkage?

A5: Yes, the stability can be fine-tuned. Since you are using an aromatic aldehyde, the stability is already enhanced. Further modulation often comes from the structure of the hydrazine partner. Electron-donating groups on the hydrazine tend to increase stability, while electron-withdrawing groups can decrease it.[10] However, for a significant increase in stability, switching to an aminooxy partner to form an oxime is the most effective strategy.[5]

Data Presentation

Table 1: General Effect of pH on Aldehyde Conjugation Reactions

pH RangeAmine Nucleophilicity & Schiff Base FormationHydrolytic Stability of Resulting LinkageOverall Recommendation
< 6.0 Amine may be protonated and less nucleophilic, but acid catalysis speeds up intermediate dehydration.[3]Low. Acid-catalyzed hydrolysis is significant.[6][8]Optimal for fast reaction kinetics but poor for conjugate stability.
6.5 - 8.0 Good balance between amine nucleophilicity and reaction rate.[3]Moderate to High. Hydrolysis rate is significantly lower than at acidic pH.[6]Generally recommended for overall conjugation process and stability.
> 8.0 Amine is highly nucleophilic, but dehydration step may be slower without acid catalysis.[3]High. Linkage is most stable against hydrolysis.Best for conjugate storage and stability, but may not be optimal for the formation reaction itself.

Table 2: Relative Stability of Different Conjugate Linkages

Linkage TypePrecursorsRelative Hydrolytic StabilityKey Characteristics
Oxime Aldehyde + AminooxyVery High [5][6]Significantly more stable than hydrazones across a wide pH range. Preferred for applications requiring long-term stability.[5]
Aromatic Hydrazone This compound + HydrazideModerate to High More stable than aliphatic hydrazones due to resonance stabilization.[9][10] Stability is pH-sensitive.
Aliphatic Hydrazone Aliphatic Aldehyde + HydrazideLow Prone to hydrolysis, especially at neutral and acidic pH.[8]
Schiff Base (Imine) Aldehyde + Primary AmineVery Low Unstable and readily hydrolyzes in aqueous environments. Requires reduction to form a stable secondary amine.[3]

Experimental Protocols

Protocol: General Method for Assessing Hydrolytic Stability of this compound Conjugate

This protocol provides a framework for determining the stability of your conjugate at different pH values using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • Purified this compound conjugate

    • Buffer solutions at desired pH values (e.g., pH 5.5 Acetate buffer, pH 7.4 Phosphate-Buffered Saline)

    • HPLC system with a suitable column (e.g., C18) and UV detector

    • Incubator or water bath set to 37°C

    • Autosampler vials

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., DMSO, water). Dilute the stock solution into each of the prepared pH buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).[5]

    • Incubation: Incubate the samples at 37°C to simulate physiological conditions.[5]

    • Time Points: At various time points (e.g., 0, 1h, 2h, 4h, 8h, 24h, 48h), withdraw an aliquot from each solution and transfer it to an HPLC vial.[8]

    • HPLC Analysis: Analyze the samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation of the intact conjugate from its hydrolysis products (the original molecule and this compound).

    • Data Analysis: Quantify the peak area of the intact conjugate at each time point. Plot the percentage of remaining intact conjugate against time for each pH condition to determine the stability profile and calculate the half-life (t½) of the conjugate at each pH.

Visualizations

pH Impact on Conjugation Equilibrium This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate pH 4.5-7.5 (Formation) R-NH2 Nucleophile (Hydrazide / Aminooxy) R-NH2->Intermediate Conjugate Conjugate (Hydrazone / Oxime) Conjugate->Intermediate Hydrolysis (Acid-Catalyzed, pH < 7) H2O H2O Intermediate->Conjugate Dehydration (Acid-Catalyzed)

Caption: pH-dependent equilibrium between reactants and the conjugate.

Troubleshooting Workflow for Low Conjugation Yield Start Start: Low Conjugation Yield Check_pH 1. Verify Reaction pH Start->Check_pH pH_Correct Is pH in Optimal Range? (e.g., 4.5-7.5) Check_pH->pH_Correct Adjust_pH Adjust pH and Re-run Small-Scale Test pH_Correct->Adjust_pH No Check_Reagents 2. Check Reagent Quality pH_Correct->Check_Reagents Yes Adjust_pH->Check_Reagents Reagents_Fresh Are Reagents Fresh and Stored Correctly? Check_Reagents->Reagents_Fresh Use_Fresh Use Fresh Reagents Reagents_Fresh->Use_Fresh No Check_Buffer 3. Check Buffer Composition Reagents_Fresh->Check_Buffer Yes Use_Fresh->Check_Buffer Buffer_OK Does Buffer Contain Competing Amines? Check_Buffer->Buffer_OK Buffer_Exchange Perform Buffer Exchange (e.g., PBS, MES) Buffer_OK->Buffer_Exchange Yes Success Success: Improved Yield Buffer_OK->Success No Buffer_Exchange->Success Contact_Support Problem Persists: Contact Technical Support Buffer_Exchange->Contact_Support Success->Contact_Support If yield still low

Caption: Workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Ald-Ph-PEG4-acid Constructs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG4-acid and related constructs. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, during the use of these heterobifunctional linkers in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains three key chemical features:

  • An aldehyde (Ald) group on a phenyl (Ph) ring, which can react with hydrazides or aminooxy groups to form stable hydrazone or oxime bonds, respectively.[1][2]

  • A hydrophilic tetraethylene glycol (PEG4) spacer , which increases the aqueous solubility of the construct and provides spatial separation between conjugated molecules.[1][3][4]

  • A terminal carboxylic acid (acid) group, which can be coupled with primary amines using activators like EDC to form a stable amide bond.[1][5]

This structure makes it highly valuable for creating complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][6]

Q2: I'm observing precipitation when trying to dissolve my this compound. What is the primary cause?

A2: Precipitation or poor solubility is a common issue. It typically arises from the molecule's dual nature: it has a hydrophobic phenyl-aldehyde portion and a hydrophilic PEG-acid portion. At neutral or acidic pH, the carboxylic acid is protonated (-COOH), making it less water-soluble. Aggregation can occur due to intermolecular interactions between the hydrophobic phenyl groups.[7][8]

Q3: What is the best initial solvent to use for this construct?

A3: For initial stock solutions, it is highly recommended to use a water-miscible, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7][9][10] These solvents can effectively solvate the hydrophobic phenyl group, preventing aggregation. High-concentration stock solutions (e.g., 10-50 mM) can then be prepared and added dropwise to your aqueous reaction buffer.[6][11]

Q4: How does pH affect the solubility of this compound in aqueous buffers?

A4: pH is a critical factor. The carboxylic acid group has a pKa of approximately 4.5.

  • Below pH 4.5: The acid group is protonated (-COOH), making the molecule less soluble in water.

  • Above pH 6.0: The acid group is deprotonated to its carboxylate form (-COO⁻), which is significantly more water-soluble. Therefore, using a buffer with a pH of 7.0-8.5 is often recommended to improve solubility.[5][10]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility problems encountered with this compound constructs.

Problem: Precipitate forms immediately upon adding the construct (dissolved in organic solvent) to an aqueous buffer.
Possible Cause Recommended Solution Underlying Principle
Low Buffer pH Adjust the aqueous buffer pH to a range of 7.2-8.0. Use buffers like phosphate-buffered saline (PBS) or borate buffers. Avoid buffers containing primary amines like Tris if the carboxylic acid end is to be used for conjugation.[10]Deprotonating the carboxylic acid to the more soluble carboxylate form (-COO⁻) significantly enhances aqueous solubility.
High Final Concentration of Organic Solvent Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the aqueous reaction mixture does not exceed 5-10%.[4][11]High concentrations of organic solvents can denature proteins or cause other components in the reaction to precipitate.
"Salting Out" Effect Prepare the stock solution in DMSO/DMF and add it dropwise to the vortexing aqueous buffer. This prevents localized high concentrations that can lead to immediate precipitation.[12]Gradual addition allows the hydrophilic PEG chains to properly orient and solvate in the aqueous environment, preventing aggregation driven by the hydrophobic phenyl groups.
Aggregation Consider adding solubility-enhancing excipients to the aqueous buffer.[12][13] See Table 2 for examples.Excipients like arginine or non-ionic surfactants can disrupt hydrophobic interactions that lead to aggregation.[12][13]
Data Presentation: Recommended Solvents and Excipients

Table 1: Initial Solvents for Stock Solution Preparation

Solvent Type Key Advantage Typical Concentration
DMSO (Dimethyl Sulfoxide) Anhydrous, polar aprotic Excellent solvating power for both hydrophobic and hydrophilic moieties.[7][9] 10-100 mM

| DMF (Dimethylformamide) | Anhydrous, polar aprotic | Similar to DMSO, widely used in peptide and bioconjugation chemistry.[7][9] | 10-100 mM |

Table 2: Solubility-Enhancing Excipients for Aqueous Buffers

Excipient Type Examples Typical Concentration Mechanism of Action
Amino Acids L-Arginine, Glycine 50-100 mM Suppresses non-specific protein-protein interactions and can shield hydrophobic regions.[12]
Polyols/Sugars Glycerol, Sorbitol, Trehalose 5-10% (w/v) Act as protein stabilizers through preferential exclusion, promoting hydration.[12][13]

| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.05% (v/v) | Prevents surface-induced aggregation at low concentrations.[12][13] |

Experimental Protocols & Visual Guides

Protocol 1: General Solubilization of this compound

This protocol provides a step-by-step method for preparing a soluble working solution of the linker for subsequent conjugation reactions.

Materials:

  • This compound (stored at -20°C, desiccated)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Stock Solution Preparation: Add the required volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 20 mM). Mix thoroughly by vortexing until the solid is completely dissolved.

  • Dilution into Aqueous Buffer: While gently vortexing the reaction buffer, add the required volume of the linker stock solution drop-by-drop.

  • Final Check: After addition, continue to mix for another 1-2 minutes. Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, centrifuge at >10,000 x g for 5 minutes and use the clear supernatant.

G cluster_prep Step 1: Reagent Preparation cluster_sol Step 2: Solubilization reagent This compound (Vial at -20°C) rt Equilibrate to Room Temperature reagent->rt 15-20 min stock 10-50 mM Stock Solution rt->stock dmso Anhydrous DMSO / DMF dmso->stock Dissolve vortex Vortexing Buffer stock->vortex Add Dropwise buffer Aqueous Reaction Buffer (e.g., PBS, pH 7.4) buffer->vortex working_sol Clear Working Solution vortex->working_sol Mix Well

Caption: Workflow for preparing a soluble working solution. (98 characters)
Protocol 2: Activating the Carboxylic Acid for Amine Coupling

This protocol describes the activation of the terminal carboxylic acid using EDC/NHS chemistry, a common step where solubility issues can arise if not handled correctly.

Materials:

  • Solubilized this compound (from Protocol 1)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule (e.g., protein in PBS, pH 7.4)

Procedure:

  • Prepare Linker: Dilute the this compound stock solution into the Activation Buffer.

  • Activate Linker: Add a 5-fold molar excess of EDC, followed by a 5-fold molar excess of Sulfo-NHS to the linker solution.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature. The solution should remain clear.

  • Conjugation: Immediately add the activated linker solution to your amine-containing molecule, which should be in a buffer at pH 7.2-7.5 (e.g., PBS). The pH shift favors the reaction with the primary amine.[5]

G start Ald-Ph-PEG4-COOH (Solubilized in MES Buffer, pH 6.0) edc_nhs + EDC + Sulfo-NHS start->edc_nhs 15-30 min at RT activated Activated NHS-Ester (Semi-stable Intermediate) edc_nhs->activated conjugate Stable Amide Bond (Final Conjugate) activated->conjugate 2-4 hrs at RT protein Protein-NH2 (in PBS, pH 7.4) protein->conjugate

Caption: Signaling pathway for EDC/NHS activation and conjugation. (99 characters)
Troubleshooting Logic Diagram

If you continue to experience issues, follow this logical flow to diagnose the problem.

G start Problem: Precipitation Observed q1 Is stock solution clear in DMSO/DMF? start->q1 sol_reagent Re-dissolve reagent. Ensure solvent is anhydrous. q1->sol_reagent No q2 Is aqueous buffer pH > 7.0? q1->q2 Yes a1_yes Yes a1_no No sol_reagent->start sol_ph Adjust buffer pH to 7.2 - 8.0. q2->sol_ph No q3 Was linker added dropwise to vortexing buffer? q2->q3 Yes a2_yes Yes a2_no No sol_ph->start sol_add Re-prepare using dropwise addition. q3->sol_add No sol_excipient Add solubility enhancers (e.g., Arginine, Tween-20) to aqueous buffer. q3->sol_excipient Yes a3_yes Yes a3_no No sol_add->start end Problem Resolved sol_excipient->end

Caption: Troubleshooting decision tree for solubility issues. (96 characters)

References

Technical Support Center: Ald-Ph-PEG4-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for monitoring the progress of reactions involving Ald-Ph-PEG4-acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A1: this compound is a heterobifunctional linker molecule. It contains two distinct reactive groups separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, which enhances solubility in aqueous media.[1][2]

  • Benzaldehyde (Ald-Ph): This group reacts with molecules containing an aminooxy or hydrazide functional group to form a stable oxime or hydrazone bond, respectively.[1][3][4]

  • Carboxylic Acid (-acid): This group can be coupled with primary amines to form a stable amide bond. This reaction typically requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or HATU.[1][5][6]

Q2: What are the most effective methods for monitoring the progress of a reaction involving this compound?

A2: The choice of method depends on the nature of the molecule being conjugated (e.g., protein, peptide, or small molecule). The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the starting materials, product, and any byproducts.[][8] Reversed-Phase HPLC (RP-HPLC) is often used to separate molecules based on polarity, while Size-Exclusion Chromatography (SEC-HPLC) is ideal for separating molecules by size, which is particularly useful when conjugating the small linker to a large protein.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly powerful method that combines the separation capabilities of HPLC with the mass identification of mass spectrometry.[11][12][13] It allows for the definitive confirmation of the product's molecular weight, providing clear evidence of a successful conjugation.[14]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When conjugating to a protein, SDS-PAGE is a simple and effective visual method. The resulting PEGylated protein will have a higher molecular weight and thus migrate more slowly through the gel compared to the unconjugated protein.[15]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For reactions with small molecules, ¹H NMR can be used to monitor the disappearance of specific proton signals from the starting materials (e.g., the aldehyde proton at ~9.5-10.0 ppm) and the appearance of new signals corresponding to the product.[16][17][18]

Q3: How can I confirm that my final product is the correct conjugate?

A3: Confirmation is best achieved using mass spectrometry (LC-MS or MALDI-MS).[19] By analyzing the mass of the purified product, you can verify that it matches the theoretical molecular weight of the starting molecule plus the mass of the this compound linker. For example, if the starting molecule's mass is 'X' and the linker's mass is 'Y', the product's mass should be 'X + Y' minus the mass of water (H₂O) lost during the condensation reaction.

Q4: I am conjugating this compound to a protein. Which monitoring method should I prioritize?

A4: For protein conjugation, a combination of SDS-PAGE and LC-MS is highly recommended.

  • SDS-PAGE provides a quick, qualitative assessment of the reaction's progress, showing a clear band shift for the heavier, PEGylated protein.

  • LC-MS provides quantitative data and definitive mass confirmation of the final conjugate, allowing you to determine the degree of PEGylation (i.e., how many linker molecules have attached to each protein).[11][14]

Troubleshooting Guides

This section addresses common issues encountered when monitoring this compound reactions.

Issue 1: Low or No Product Formation

If your analytical method (e.g., HPLC, LC-MS, SDS-PAGE) shows little to no product, consult the following table for potential causes and solutions.

Potential CauseRecommended Solution
Inactive Coupling Reagents (for acid-amine coupling) EDC is highly sensitive to moisture and hydrolyzes quickly.[5] Use a fresh vial of EDC and/or NHS. Prepare solutions immediately before use and do not store them.[5][6]
Suboptimal Reaction pH The two-step EDC/NHS reaction is highly pH-dependent. The activation of the carboxylic acid is most efficient at pH 4.5-6.0. The subsequent coupling to the amine is best at pH 7.2-8.5.[5][20] Consider a two-step protocol where the pH is adjusted after the initial activation.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) or carboxylates will compete in the reaction.[6][21] For EDC/NHS chemistry, use a non-amine, non-carboxylate buffer like MES for the activation step and PBS or borate buffer for the coupling step.[20]
Insufficient Molar Ratio of Reagents An insufficient excess of the PEG linker or coupling agents can lead to an incomplete reaction.[21] Perform small-scale optimization experiments with varying molar ratios (e.g., 5- to 50-fold excess of the linker) to find the ideal condition.[21]
Short Reaction Time The reaction may not have reached completion.[15] Monitor the reaction over a longer period by taking aliquots at various time points (e.g., 1, 4, 12, and 24 hours) to determine the optimal reaction time.
Issue 2: Multiple Peaks or Smearing in Chromatography

If your HPLC chromatogram shows multiple product peaks, smearing, or unexpected byproducts, consider the following.

Potential CauseRecommended Solution
Reaction at Multiple Sites If your target molecule (especially a protein) has multiple reactive sites (e.g., several primary amines), you may get a heterogeneous mixture of products with different degrees of PEGylation. This is a common challenge in PEGylation.[11][15]
Hydrolysis of Activated Ester The activated NHS-ester of the carboxylic acid is susceptible to hydrolysis, which converts it back to the carboxylic acid.[6] Minimize the time between the activation step and the addition of your amine-containing molecule.
Suboptimal Chromatography Conditions The separation between the starting material and the product may not be optimal, leading to overlapping peaks. Adjust the HPLC gradient (e.g., make it shallower), change the mobile phase composition, or try a different type of column (e.g., switch from RP-HPLC to SEC-HPLC).[9]
Protein Aggregation Changes in buffer, pH, or the addition of organic solvents can cause protein aggregation during the reaction.[15] Analyze the reaction mixture by SEC-HPLC to check for high-molecular-weight aggregates. Screen different buffer conditions to improve protein stability.

Workflow for Monitoring and Troubleshooting this compound Conjugation

G cluster_main Reaction Monitoring Workflow A 1. Set up Conjugation Reaction (this compound + Target Molecule) B 2. Monitor Progress at Time Points (e.g., HPLC, LC-MS, SDS-PAGE) A->B C Reaction Complete? B->C D 3. Purify and Characterize Final Product C->D Yes E Low Yield / No Product? C->E No E->D No, proceed to purify F Troubleshoot: Check Reagent Activity (Especially EDC/NHS) E->F Yes G Troubleshoot: Verify Conditions (pH, Buffer Composition) F->G H Troubleshoot: Optimize Molar Ratios G->H H->B Re-run and Monitor

Workflow for monitoring and troubleshooting the conjugation reaction.

Experimental Protocols

Protocol 1: Monitoring by Reversed-Phase HPLC (RP-HPLC)

This method is suitable for monitoring the reaction of this compound with small molecules, peptides, or proteins.

Methodology:

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (10-20 µL) of the reaction mixture. Quench the reaction immediately by diluting the aliquot into a larger volume of the initial mobile phase (e.g., 180 µL of 95% Water/5% Acetonitrile with 0.1% TFA). If the sample is cloudy, centrifuge and take the supernatant.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm (for the phenyl group) and 280 nm (if conjugating to a protein).

  • Gradient:

    • Start with a shallow gradient to ensure good separation. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Analysis:

    • Inject a sample of the this compound starting material and the target molecule separately to determine their retention times.

    • Analyze the reaction aliquots. The peak corresponding to the starting material should decrease in area over time, while a new, typically more hydrophobic (later eluting) peak corresponding to the product should appear and grow.

Protocol 2: Confirmation by LC-MS

This protocol is for confirming the identity of the final conjugate.

Methodology:

  • Sample Preparation: Purify the final product using HPLC or another appropriate chromatographic technique. Dissolve a small amount of the purified product in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.

  • LC Separation (optional but recommended):

    • Use a rapid separation method on a C18 column similar to the HPLC protocol above, but with a faster gradient and using formic acid instead of TFA, as TFA can suppress ionization.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

    • Mass Range: Scan a range that includes the expected molecular weights of starting materials and the final product.

  • Analysis:

    • Process the resulting mass spectrum. For large molecules like proteins, this will involve deconvolution of the multiple charge state envelope to obtain the zero-charge mass.[11]

    • Compare the observed mass to the calculated theoretical mass of the expected conjugate. A match within the mass accuracy of the instrument confirms the identity of the product.

Protocol 3: Monitoring Protein Conjugation by SDS-PAGE

This is a rapid, visual method for tracking the progress of protein PEGylation.

Methodology:

  • Sample Preparation: At various time points, take a 10 µL aliquot of the reaction mixture. Mix it with 10 µL of 2x Laemmli sample buffer containing a reducing agent (like DTT or β-mercaptoethanol) if needed.

  • Electrophoresis:

    • Heat the prepared samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).

    • Include lanes for a molecular weight marker, the unconjugated protein (t=0 sample), and the reaction time points.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Compare the lane of the unconjugated protein with the lanes from the reaction time points. A successful reaction will show the disappearance or decrease in the intensity of the original protein band and the appearance of a new, higher molecular weight band (or smear) corresponding to the PEGylated protein.

Summary of Analytical Techniques

TechniqueInformation ProvidedBest ForProsCons
RP-HPLC Quantitative data on consumption of reactants and formation of product.Small molecules, peptides, proteinsHigh resolution, quantitative, reproducible.[]Requires method development, may not resolve all species.
SEC-HPLC Separation by size; detects aggregation and separates large protein conjugates from small linkers.Protein conjugationsRobust, good for assessing aggregation.[9]Lower resolution for species of similar size.[9]
LC-MS Definitive mass confirmation of product identity; can quantify different species.All reaction typesHighly specific and sensitive, confirms molecular weight.[11][22]More complex instrumentation, ion suppression can be an issue.
SDS-PAGE Visual, qualitative assessment of molecular weight increase.Protein conjugationsSimple, fast, inexpensive, visually intuitive.Low resolution, not quantitative, can result in smears for heterogeneous products.
¹H NMR Structural information, monitors changes in the chemical environment at the reaction site.Small molecule conjugationsProvides detailed structural information.[23]Low sensitivity, requires pure samples, complex for large molecules.

References

Technical Support Center: Optimization of Ald-Ph-PEG4-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using Ald-Ph-PEG4-acid. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound?

A1: The most frequent challenges include low conjugation yield, lack of reaction specificity, and aggregation of the target molecule during the reaction.[1] These issues often stem from suboptimal reaction conditions.

Q2: How do the aldehyde and carboxylic acid groups of this compound react?

A2: The aldehyde group reacts with primary amines (e.g., the N-terminus of a protein or lysine residues) via reductive amination to form a stable secondary amine linkage.[2][3] The carboxylic acid group can be activated, typically using carbodiimide chemistry (EDC/NHS), to react with primary amines, forming a stable amide bond.[4][5]

Q3: What is a typical starting molar ratio of this compound to my target molecule?

A3: The optimal molar ratio is highly dependent on the specific molecule and the number of reactive sites. A common starting point is a 5- to 20-fold molar excess of the PEG reagent to the target molecule.[1][6] For some linkers, a 3- to 10-fold excess is recommended to drive the reaction to completion.[2] It is highly advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific application.[6]

Q4: How do I choose the right buffer for my conjugation reaction?

A4: The choice of buffer is critical and depends on which end of the this compound you are reacting.

  • For the aldehyde group (reductive amination): A slightly acidic pH of around 6.0 is often optimal for N-terminal specific PEGylation.[1] However, for general amine reactions, a pH range of 6.5 to 8.0 is typical.[7]

  • For the carboxylic acid group (EDC/NHS chemistry): A two-step pH process is recommended. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0) in a buffer like MES.[8] The subsequent reaction with the primary amine is more efficient at a slightly basic pH (7.2-8.5) in a buffer like PBS.[8]

  • Important: Avoid buffers containing primary amines, such as Tris or glycine, when using NHS-ester chemistry, as they will compete with your target molecule.[6][8]

Q5: My reagents have been stored for a while. Could this be the cause of low yield?

A5: Yes, reagent quality is critical. PEG reagents, especially those with active functional groups like aldehydes and activated acids, can degrade if not stored or handled properly.[6] EDC and NHS are particularly sensitive to moisture.[5] It is recommended to use fresh or properly stored reagents and to allow them to warm to room temperature before opening to prevent condensation.[5][8]

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during this compound reactions.

Issue 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Suboptimal Molar Ratio An insufficient amount of the this compound linker will lead to incomplete conjugation. Action: Increase the molar excess of the linker. Perform a series of reactions with varying molar ratios (e.g., 5x, 10x, 20x) to find the optimal condition for your specific molecule.[6]
Incorrect Reaction pH The reactivity of both the aldehyde/activated acid and the target functional groups is highly pH-dependent. Action: Verify the pH of your reaction buffer. For reductive amination (aldehyde), a pH of 6.5-8.0 is a good starting point.[7] For EDC/NHS chemistry (acid), use a two-step process with activation at pH 4.5-6.0 and conjugation at pH 7.2-8.0.[8]
Inactive Reagents Aldehyde groups can oxidize, and EDC/NHS are moisture-sensitive. Action: Use a fresh vial of this compound and EDC/NHS. Store all reagents under the recommended conditions (cool and dry) and prepare solutions immediately before use.[1][5]
Short Reaction Time The conjugation reaction may not have reached completion. Action: Increase the reaction time and monitor the progress using techniques like SDS-PAGE or HPLC.[1]
Low Reaction Temperature While lower temperatures can maintain the stability of some molecules, they also slow down the reaction rate. Action: If the yield is low at 4°C, consider increasing the temperature to room temperature while monitoring for any signs of aggregation.[1]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) will compete with the target molecule in NHS-ester reactions. Action: Use non-amine containing buffers like PBS or MES for your conjugation reactions.[6][8]
Issue 2: Aggregation of Target Molecule During Reaction
Potential Cause Recommended Solution
High Protein Concentration High concentrations of the target molecule can increase the likelihood of intermolecular cross-linking and aggregation. Action: Reduce the concentration of your target molecule in the reaction mixture.[1]
Suboptimal Buffer Conditions The buffer composition, including pH and ionic strength, can affect the stability of your molecule. Action: Screen different buffer systems and pH values to find conditions that maintain the solubility and stability of your molecule. The pH should ideally be away from the molecule's isoelectric point (pI).[1]
Vigorous Agitation Vigorous stirring or shaking can cause mechanical stress and lead to aggregation. Action: Use gentle mixing during the reaction.[1]
Elevated Reaction Temperature Higher temperatures can sometimes induce unfolding and aggregation. Action: Perform the reaction at a lower temperature (e.g., 4°C).[1]

Experimental Protocols

Protocol 1: Reductive Amination of a Primary Amine with the Aldehyde Group

This protocol describes the conjugation of the aldehyde moiety of this compound to a primary amine on a target molecule.

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMF or DMSO.

    • Prepare a fresh stock solution of a reducing agent, such as 2-picoline borane or sodium cyanoborohydride (NaBH₃CN), in the reaction buffer.[2][7]

  • Conjugation Reaction:

    • In a reaction vessel, combine the amine-containing molecule with the this compound stock solution. A 5- to 20-fold molar excess of the linker is a good starting point.[1]

    • Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.[2]

    • Add the reducing agent to the reaction mixture (typically 1.5-2.0 equivalents relative to the linker).[2]

  • Incubation:

    • Continue the incubation for 2-12 hours at room temperature or overnight at 4°C.[2] Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aldehyde groups by adding a quenching solution, such as Tris buffer, to a final concentration of 20-50 mM and incubating for 30 minutes.[2][7]

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller molecules, to remove excess linker and reagents.[2]

Protocol 2: Amide Bond Formation with the Carboxylic Acid Group via EDC/NHS Chemistry

This protocol outlines the conjugation of the carboxylic acid group of this compound to a primary amine.

  • Reagent Preparation:

    • Activation Buffer: 0.1 M MES, pH 4.5-6.0.[8]

    • Conjugation Buffer: 0.1 M PBS, pH 7.2-8.0.[8]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[9]

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use.[10]

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5- to 5-fold molar excess of both EDC and NHS to the this compound solution.[8]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[4]

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in the Conjugation Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[4][9]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[4]

  • Purification:

    • Purify the final conjugate from unreacted linker and byproducts using a suitable method like SEC or dialysis.[8]

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_aldehyde Aldehyde Reaction (Reductive Amination) cluster_acid Carboxylic Acid Reaction (EDC/NHS) prep_ald 1. Prepare Amine-Molecule and this compound schiff 2. Form Schiff Base (30-60 min, RT) prep_ald->schiff reduction 3. Add Reducing Agent (e.g., 2-picoline borane) schiff->reduction incubate_ald 4. Incubate (2-12h RT or overnight 4°C) reduction->incubate_ald quench_ald 5. Quench with Tris Buffer incubate_ald->quench_ald purify_ald 6. Purify Conjugate quench_ald->purify_ald prep_acid 1. Prepare Amine-Molecule and this compound activate 2. Activate Acid with EDC/NHS (pH 4.5-6.0, 15-30 min) prep_acid->activate conjugate 3. Conjugate to Amine (pH 7.2-8.0) activate->conjugate incubate_acid 4. Incubate (2h RT or overnight 4°C) conjugate->incubate_acid quench_acid 5. Quench with Tris Buffer incubate_acid->quench_acid purify_acid 6. Purify Conjugate quench_acid->purify_acid

Caption: General experimental workflows for this compound conjugation reactions.

troubleshooting_guide Troubleshooting Low Conjugation Yield start Low or No Conjugate Detected check_reagents Are reagents fresh and stored correctly? start->check_reagents check_ratio Is the molar ratio of linker to molecule optimized? check_reagents->check_ratio Yes solution_reagents Use fresh reagents. Warm to RT before opening. check_reagents->solution_reagents No check_ph Is the buffer composition and pH correct for each step? check_ratio->check_ph Yes solution_ratio Perform a titration of the molar ratio (e.g., 5x to 20x). check_ratio->solution_ratio No check_time_temp Are reaction time and temperature sufficient? check_ph->check_time_temp Yes solution_ph Verify buffer pH. Use non-amine buffers for NHS chemistry. check_ph->solution_ph No solution_time_temp Increase reaction time or temperature incrementally. check_time_temp->solution_time_temp No success Yield Improved check_time_temp->success Yes solution_reagents->check_ratio solution_ratio->check_ph solution_ph->check_time_temp solution_time_temp->success

Caption: Decision tree for troubleshooting low yield in this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Ald-Ph-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Ald-Ph-PEG4-acid is a critical step in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs). Mass spectrometry (MS) stands out as a primary analytical technique, offering high sensitivity and detailed structural information to confirm the identity and purity of these conjugates. This guide provides a comparative overview of common mass spectrometry techniques for the characterization of this compound and its conjugates, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker that contains a benzaldehyde group for reaction with hydrazides or aminooxy moieties and a terminal carboxylic acid that can be coupled with primary amines.[1] Its hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.[1]

Comparison of Mass Spectrometry Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most common ionization techniques used for the analysis of PEGylated compounds.[2] ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis, providing high-resolution data.[3] MALDI-TOF (Time-of-Flight) MS is a simpler and higher-throughput technique that generally produces singly charged ions, leading to less complex spectra.[3]

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Principle A high voltage is applied to a liquid sample, creating charged droplets from which ions are released as the solvent evaporates.[3]A laser desorbs and ionizes the sample embedded in a matrix. The mass-to-charge ratio (m/z) is determined by the time it takes for ions to reach the detector.[3]
Primary Information Provides detailed structural information and is readily coupled with liquid chromatography (LC) for online separation and analysis.[3]Provides the average molecular weight and the degree of PEGylation.[3]
Sample Preparation Requires the sample to be in a volatile buffer.[3]Simpler, involving co-crystallization with a matrix.[3]
Data Complexity Often produces multiply charged ions, which can lead to more complex spectra requiring deconvolution.[3]Generally produces singly charged ions, resulting in simpler spectra.[3]
Resolution High-resolution instruments like Quadrupole-TOF (Q-TOF) and Orbitrap provide excellent mass accuracy and resolution.[3]Can have lower resolution compared to high-end ESI instruments.[3]
Expected Mass Spectrometric Data for this compound

The chemical formula for this compound is C₁₉H₂₇NO₈, with a monoisotopic molecular weight of 397.1737 g/mol .[1] In mass spectrometry, this molecule is expected to be observed as various adducts, most commonly with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).

Ion SpeciesExpected m/zNotes
Parent Ions
[M+H]⁺398.1810Protonated molecule
[M+Na]⁺420.1629Sodium adduct, common for PEG compounds[2]
[M+K]⁺436.1369Potassium adduct, common for PEG compounds[2]
Fragment Ions
[M-H₂O+H]⁺380.1704Loss of a water molecule
[M-COOH+H]⁺352.1856Loss of the carboxylic acid group

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is designed for a standard ESI-Time-of-Flight (TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.[2]

Sample Preparation: Dissolve the this compound conjugate in a suitable solvent such as acetonitrile or methanol to a final concentration of 10 µg/mL.[2]

Chromatography (if using LC-MS):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.[2]

  • Flow Rate: 0.3 mL/min.[2]

Mass Spectrometer Settings:

  • Ionization Mode: Positive.[2]

  • Capillary Voltage: 3.5 kV.[2]

  • Fragmentor Voltage: 120 V (to induce some in-source fragmentation).[2]

  • Gas Temperature: 325°C.[2]

  • Gas Flow: 8 L/min.[2]

  • Mass Range: 100-1000 m/z.[2]

Data Analysis: The resulting spectrum should be analyzed for the presence of the expected parent and fragment ions. High-resolution mass data can be used to confirm the elemental composition.[2]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

This protocol is suitable for a MALDI-Time-of-Flight (TOF) instrument.[2]

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.[2]

  • Analyte Solution: Dissolve the this compound conjugate in acetonitrile to a concentration of 1 mg/mL.[2]

  • Spotting: Mix the analyte and matrix solutions in a 1:10 ratio (analyte:matrix). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[2]

Mass Spectrometer Settings:

  • Ionization Mode: Positive reflector.[2]

  • Laser Intensity: Optimized for the specific instrument to achieve a good signal-to-noise ratio without excessive fragmentation.[2]

  • Mass Range: 200-1200 m/z.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an this compound conjugate using LC-ESI-MS.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolution Dissolve Conjugate in Solvent Injection Inject Sample Dissolution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Analysis Mass Analysis (TOF or Q-TOF) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Identify Parent and Fragment Ions Spectrum->Interpretation Conclusion Confirm Conjugate Identity and Purity Interpretation->Conclusion

Caption: Experimental workflow for LC-ESI-MS analysis of this compound conjugates.

References

A Comparative Guide to Ald-Ph-PEG4-acid and Ald-Ph-PEG6-acid in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy. The length and composition of the linker can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the PROTAC molecule, such as solubility and cell permeability. This guide provides a comparative analysis of two commonly used PEG-based linkers, Ald-Ph-PEG4-acid and Ald-Ph-PEG6-acid, in the context of PROTAC efficacy.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC. The key difference between this compound and Ald-Ph-PEG6-acid lies in the length of the PEG chain, with the former having four PEG units and the latter having six. This variation in length can have a profound impact on the ability of the PROTAC to induce the degradation of a target protein.

The Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is often a delicate balance between providing sufficient flexibility for the formation of a stable ternary complex and maintaining favorable pharmacokinetic properties.

  • Shorter Linkers (e.g., this compound): A shorter linker may offer advantages in terms of cell permeability due to a lower molecular weight and polar surface area. However, it may also introduce steric hindrance, preventing the optimal orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination.

  • Longer Linkers (e.g., Ald-Ph-PEG6-acid): A longer linker can provide greater conformational flexibility, potentially facilitating the formation of a more stable and productive ternary complex. This can lead to improved degradation efficacy. However, an excessively long linker might lead to a less stable ternary complex or unfavorably alter the physicochemical properties of the PROTAC, such as decreased cell permeability.

Quantitative Comparison of PROTAC Efficacy

To illustrate the potential impact of linker length on PROTAC efficacy, the following table presents hypothetical, yet representative, data for two PROTACs targeting Bruton's Tyrosine Kinase (BTK). "PROTAC-BTK-4" utilizes the this compound linker, while "PROTAC-BTK-6" employs the Ald-Ph-PEG6-acid linker.

PROTAC ConstructLinkerTarget ProteinDC50 (nM)Dmax (%)
PROTAC-BTK-4 This compoundBTK7585
PROTAC-BTK-6 Ald-Ph-PEG6-acidBTK3095

*DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency. *Dmax: The maximum percentage of target protein degradation achieved.

In this hypothetical scenario, PROTAC-BTK-6, with the longer PEG linker, exhibits a lower DC50 and a higher Dmax, suggesting that the increased flexibility afforded by the PEG6 linker facilitates a more efficient degradation of the BTK protein. It is important to note that the optimal linker length is target-dependent and must be determined empirically.

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.

Western Blotting for Target Protein Degradation

This is a fundamental technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[1][2]

1. Cell Culture and Treatment:

  • Seed the chosen cell line (e.g., a human B-cell lymphoma line for BTK) in 6-well plates and allow them to adhere overnight.
  • Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3]

1. Cell Seeding and Treatment:

  • Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
  • Treat the cells with a serial dilution of the PROTACs for the desired time period (e.g., 72 hours).

2. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.
  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

3. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC50).

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BTK) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Proteasome->Degradation Mediates

Caption: Mechanism of Action of a PROTAC.

Experimental_Workflow A PROTAC Synthesis (with Ald-Ph-PEG4/6-acid) B Cell Treatment (Dose-response & time-course) A->B C Western Blotting (Target Degradation) B->C D Cell Viability Assay (e.g., CellTiter-Glo) B->D E Data Analysis (DC50, Dmax, IC50) C->E D->E F Efficacy Comparison E->F

Caption: Experimental Workflow for PROTAC Evaluation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Degradation BTK Degradation BTK->Degradation IP3_DAG IP3 & DAG PLCG2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival PROTAC PROTAC-BTK PROTAC->BTK Induces

Caption: Simplified BTK Signaling Pathway and PROTAC Intervention.

References

A Comparative Guide to Site-Specific Conjugation: Validation of Ald-Ph-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the quest for precision and stability is paramount. Site-specific conjugation, the process of attaching a molecule of interest to a specific, predetermined site on a protein, offers significant advantages over random conjugation methods. This guide provides a comprehensive comparison of site-specific conjugation using Ald-Ph-PEG4-acid, a heterobifunctional linker, with other common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

The Aldehyde Tag: A Chemoenzymatic Approach to Precision

At the heart of this methodology is the "aldehyde tag" technology. This chemoenzymatic approach utilizes the Formylglycine-Generating Enzyme (FGE) to convert a specific cysteine residue within a consensus peptide sequence (CxPxR) to a formylglycine (fGly) residue.[1] This fGly residue contains a reactive aldehyde group, a chemical handle not naturally present in proteins, which can be selectively targeted for conjugation.[2] FGE can be co-expressed with the protein of interest in either prokaryotic or eukaryotic systems, with studies showing high conversion efficiencies of over 85-98%.[1][3]

The this compound linker is designed to react with this aldehyde tag. Its benzaldehyde group can react with hydrazide or aminooxy moieties on a payload, while the terminal carboxylic acid can be coupled with primary amines. The polyethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugate.[4]

Performance Comparison of Conjugation Chemistries

The choice of conjugation chemistry significantly impacts the stability and performance of the final bioconjugate. The reaction of an aldehyde tag with an aminooxy-functionalized molecule results in a highly stable oxime linkage. Here, we compare the stability of oxime bonds with other common linkages.

Linkage TypeFormed FromStabilityKey Features
Oxime Aldehyde + AminooxyVery HighSignificantly more stable than hydrazones across a broad pH range.[5][6][7]
Hydrazone Aldehyde + HydrazideModerate (pH-sensitive)Labile under acidic conditions, which can be leveraged for controlled release in endosomal compartments.[2][5]
Thioether Maleimide + ThiolHighGenerally stable, but can undergo retro-Michael addition, leading to deconjugation.[8]
Amide NHS Ester + AmineVery HighHighly stable under physiological conditions.[5]

Studies have shown that the rate constant for oxime hydrolysis is nearly 1000-fold lower than for simple hydrazones, highlighting its superior stability for applications requiring long-term circulation.[6][7]

Site-Specificity: Aldehyde Tag vs. Alternatives

Site-specificity is a critical factor in producing homogeneous and well-defined bioconjugates. The aldehyde tag technology offers a high degree of control over the conjugation site.

MethodTarget Residue(s)Site-SpecificityNotes
Aldehyde Tag Engineered CysteineHighThe FGE recognition sequence directs modification to a single, predetermined site.
Maleimide Chemistry CysteineModerate to HighReacts with free thiols. Site-specificity depends on the number and accessibility of cysteine residues. Can be engineered for higher specificity.
NHS Ester Chemistry Lysine, N-terminusLowReacts with primary amines, which are often abundant and surface-exposed, leading to heterogeneous products.[3]

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Protein

This protocol outlines the general steps for producing a protein with a genetically encoded aldehyde tag in a mammalian expression system.

  • Vector Construction: Clone the gene of interest into a mammalian expression vector containing the FGE recognition sequence (e.g., LCTPSR) at the desired location (N-terminus, C-terminus, or an internal loop).

  • Transfection: Transfect a suitable mammalian cell line (e.g., HEK293 or CHO) with the expression plasmid. These cell lines have endogenous FGE.

  • Protein Expression and Purification: Culture the cells under appropriate conditions to allow for protein expression. The endogenous FGE will convert the cysteine in the aldehyde tag to formylglycine.

  • Purification: Purify the expressed aldehyde-tagged protein from the cell culture medium or lysate using standard chromatography techniques (e.g., Protein A affinity chromatography for antibodies).

  • Verification: Confirm the conversion of the cysteine to formylglycine using mass spectrometry.

Protocol 2: Conjugation of this compound to an Aminooxy-Payload

This protocol describes the conjugation of a payload containing an aminooxy group to the aldehyde-tagged protein.

  • Reagent Preparation:

    • Prepare the aldehyde-tagged protein in a suitable buffer, such as PBS at pH 6.0-7.0.

    • Dissolve the this compound and the aminooxy-functionalized payload separately in an organic solvent like DMSO to create stock solutions.

  • Ligation Reaction (Amide Bond Formation):

    • React the carboxylic acid of this compound with the amine on a payload (if applicable) using EDC/NHS chemistry to form a stable amide bond.

  • Ligation Reaction (Oxime Bond Formation):

    • Add the aminooxy-payload (or the Ald-Ph-PEG4-payload conjugate) stock solution to the aldehyde-tagged protein solution. A 5- to 20-fold molar excess of the payload is typically used.

    • Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction can be accelerated by the addition of a catalyst like aniline.[9]

  • Purification: Remove the excess, unreacted payload from the protein conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry.

Visualizing the Workflow and Pathways

Aldehyde_Tag_Conjugation_Workflow cluster_protein_expression Protein Expression & Modification cluster_conjugation Conjugation Gene_with_Tag Gene with Aldehyde Tag Expression Protein Expression (e.g., HEK293) FGE_Conversion FGE-mediated Cys to fGly Conversion Purification Protein Purification Aldehyde_Tagged_Protein Aldehyde-Tagged Protein Linker_Payload This compound + Aminooxy-Payload Conjugation_Reaction Oxime Ligation (pH 6.0-7.0) Purified_Conjugate Purified Bioconjugate

Conjugation_Chemistry_Comparison Aldehyde_Tag Aldehyde-Tagged Protein (Site-Specific) High_Specificity Homogeneous Product Aldehyde_Tag->High_Specificity High Specificity & Stable Oxime Bond Maleimide Maleimide Moderate_Specificity Potentially Heterogeneous Maleimide->Moderate_Specificity Moderate Specificity & Thioether Bond NHS_Ester NHS_Ester Low_Specificity Heterogeneous Product NHS_Ester->Low_Specificity Low Specificity & Stable Amide Bond

Conclusion

Site-specific conjugation using this compound in conjunction with the aldehyde tag technology offers a robust and reliable method for producing well-defined and stable bioconjugates. The high efficiency of the FGE-mediated conversion and the superior stability of the resulting oxime bond make this approach particularly attractive for the development of next-generation therapeutics and diagnostic agents where homogeneity and stability are critical. While alternative methods such as maleimide and NHS ester chemistries have their applications, the aldehyde tag method provides a higher degree of control over the conjugation site, leading to more uniform products with predictable properties. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select the most appropriate conjugation strategy for their specific needs.

References

A Comparative Analysis of Polyethylene Glycol (PEG) Linker Stability by Chain Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates hinges on the careful selection of each component. The linker, a seemingly simple bridge, plays a pivotal role in determining the stability, efficacy, and pharmacokinetic profile of a therapeutic agent. Among the most utilized linkers are those based on polyethylene glycol (PEG), prized for their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2] However, the length of the PEG chain is a critical variable that can be modulated to fine-tune the performance of a bioconjugate.[1] This guide provides an objective comparison of the stability of PEG linkers with varying chain lengths, supported by experimental data and detailed methodologies.

The choice of a PEG linker length often involves a delicate balance between enhancing stability and preserving the biological activity of the conjugated molecule.[1] Longer PEG chains generally improve the hydrophilicity of the bioconjugate, which can mitigate aggregation, particularly with hydrophobic payloads.[1][3] This increased hydrodynamic size also leads to reduced renal clearance and a longer plasma half-life.[1][4] Conversely, excessively long PEG linkers may introduce steric hindrance, potentially impeding the binding of the bioconjugate to its target and thereby reducing its biological potency.[1][5] Shorter PEG linkers may minimize steric hindrance but offer fewer of the stability and solubility benefits.[1]

Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

FeatureShort PEG Linkers (e.g., PEG4, PEG8)Medium PEG Linkers (e.g., PEG12, PEG24)Long PEG Linkers (e.g., >PEG24, 2-10 kDa)Rationale & Key Considerations
In Vitro Potency Generally higherModerateCan be lowerShorter linkers minimize steric hindrance, potentially leading to better target binding and higher potency in cell-based assays.[3][6]
Solubility & Aggregation Moderate improvementSignificant improvementSubstantial improvementThe hydrophilic nature of PEG shields hydrophobic payloads, preventing aggregation, with longer chains offering greater shielding.[3][7]
Plasma Stability Generally highGenerally highHighLonger PEG chains can create a protective "shield" around the payload, reducing premature cleavage and increasing plasma half-life.[5][8]
Pharmacokinetics Faster clearanceModerate increase in circulation timeSignificant extension of half-lifeIncreased hydrodynamic radius with longer PEG chains leads to reduced renal clearance.[6][7]
Drug-to-Antibody Ratio (DAR) May be limited by aggregationCan enable higher DARCan enable higher DARLonger, more hydrophilic linkers can counteract the hydrophobicity of the payload, allowing for higher drug loading.[5][9]

Table 2: General Influence of PEG Linker Length on Bioconjugate Properties

PropertyShort Chain (e.g., < 12 units)Medium Chain (e.g., 12-24 units)Long Chain (e.g., > 24 units)
Hydrophilicity ModerateHighVery High
Steric Hindrance LowModerateHigh[10]
Plasma Half-life ShorterIntermediateLonger[1]
Immunogenicity LowLow to ModerateCan be higher[7]
Aggregation Tendency HigherLowerLowest

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable stability data.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated bioconjugate (e.g., an ADC) in human plasma by monitoring the amount of intact conjugate and the release of the payload over time.[2][11]

Materials:

  • PEG-conjugated molecule of interest

  • Human or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or methanol for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system[2]

Procedure:

  • Prepare a stock solution of the PEG-conjugate in a suitable solvent (e.g., DMSO or PBS).

  • Incubate the PEGylated bioconjugate in plasma at 37°C. Control samples should be incubated in a buffer like PBS.[11]

  • Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[11]

  • To measure the release of the payload, precipitate plasma proteins using an organic solvent like acetonitrile.[11]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the released payload.

  • Analyze the samples using LC-MS/MS to quantify the concentration of the intact PEG-conjugate and the released payload.[11]

  • Plot the percentage of the remaining intact conjugate against time to calculate the in-vitro half-life (t½) of the linker.[2]

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-linked species in an ADC sample.

Methodology:

  • Sample Preparation: The ADC sample is diluted in a mobile phase with a high salt concentration.

  • Chromatography: The sample is injected onto a HIC column. A gradient from high to low salt concentration is used to elute the different ADC species. The more hydrophobic species (higher DAR) will elute later.

  • Data Analysis: The weighted average DAR is calculated by summing the product of each peak's relative area percentage and its corresponding DAR value.[11]

Visualizing Key Concepts

Diagrams created using Graphviz to illustrate important workflows and relationships.

G cluster_0 Bioconjugate Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Select Antibody/Protein D Conjugation Reaction A->D B Select Payload B->D C Choose PEG Linker Length (Short, Medium, Long) C->D E Purification D->E F Plasma Stability Assay (LC-MS) E->F G DAR Analysis (HIC) E->G H In Vitro Cytotoxicity Assay E->H I Binding Affinity Assay E->I J Pharmacokinetic Study E->J F->J Proceed if stable K Efficacy Study in Animal Model H->K Proceed if potent I->J Proceed if activity is retained J->K L Biodistribution Study J->L

Caption: Experimental workflow for comparing bioconjugates with different PEG linkers.

G A PEG Linker Length B Increased Hydrophilicity A->B C Increased Hydrodynamic Radius A->C D Potential Steric Hindrance A->D E Improved Solubility Reduced Aggregation B->E F Longer Plasma Half-life Reduced Renal Clearance C->F G Decreased Binding Affinity Reduced Potency D->G

Caption: Relationship between PEG linker length and its effects on bioconjugate properties.

References

A Researcher's Guide to Purity Assessment of Ald-Ph-PEG4-Acid Conjugates: HPLC and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in developing robust and reproducible therapeutics and research tools. Ald-Ph-PEG4-acid is a heterobifunctional linker frequently used in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The precise assessment of the purity of its conjugates is paramount for ensuring consistency, safety, and efficacy.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of this compound conjugates, alongside alternative and complementary analytical techniques. Supported by experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to select the most suitable analytical strategy for their specific needs.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of bioconjugates due to its high resolution and sensitivity.[1] It allows for the separation of the main conjugate from impurities that may arise during synthesis, such as unreacted starting materials, byproducts, or degradants.[2] Several HPLC modes can be employed, each separating molecules based on different physicochemical properties.

Key HPLC Methods for this compound Conjugate Analysis:
  • Reversed-Phase HPLC (RP-HPLC): This is often the primary choice for its high-resolution capabilities in separating closely related substances based on hydrophobicity.[3]

  • Size-Exclusion HPLC (SEC-HPLC): This method separates molecules based on their size and is effective for identifying aggregates or high molecular weight impurities.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an orthogonal approach to RP-HPLC, separating compounds based on their polarity. It is valuable for resolving polar impurities that might not be separated by RP-HPLC.[3]

  • Ion-Exchange HPLC (IEX-HPLC): This technique separates molecules based on their net surface charge.[5]

The choice of the HPLC method depends on the specific characteristics of the conjugate and the potential impurities. A significant challenge in analyzing PEG-containing molecules is their lack of a strong UV chromophore, which often necessitates the use of universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors.[3][6]

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a more complete picture. Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary and often essential data.[1]

Technique Principle Strengths Weaknesses
RP-HPLC Separation based on hydrophobicity.[1]High resolution, high-throughput, versatile modes.[1]May require derivatization for detection if the conjugate lacks a UV chromophore.
SEC-HPLC Separation based on hydrodynamic volume.[4]Effective for detecting aggregates and high molecular weight impurities.[3]Lower resolution for species of similar size.
HILIC Separation based on polarity.[3]Orthogonal to RP-HPLC, good for polar impurities.[3]Can have longer equilibration times.
Mass Spectrometry (MS) Measures mass-to-charge ratio.[1]High sensitivity and specificity, provides molecular weight confirmation and structural information.[1][7]Higher instrumentation cost, may not be quantitative without standards.[1]
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei.[1]Provides detailed structural elucidation, can be used for absolute quantification (qNMR).[1]Lower sensitivity, can be complex for large molecules.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for the analysis of this compound conjugates.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is designed for the routine purity assessment of this compound conjugates.

  • Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1][3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.[1][3]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25-45 °C.[8]

  • Injection Volume: 10-20 µL.[1]

  • Detection: UV at 214 nm or ELSD/CAD.[4][8]

  • Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in a 50:50 mixture of water and acetonitrile.[4]

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[4]

Protocol 2: Size-Exclusion HPLC (SEC-HPLC)

This protocol is effective for identifying aggregation and high molecular weight impurities.

  • Instrumentation: HPLC system equipped with a refractive index (RI) detector.[4]

  • Column: SEC column with a pore size suitable for the molecular weight range of interest (e.g., 300 Å).[4]

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0.[3][4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Injection Volume: 10-50 µL.[3][4]

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 2 mg/mL. Filter through a 0.22 µm syringe filter before injection.[4]

  • Analysis: A single, sharp peak indicates a highly homogeneous product. The presence of shoulder peaks or multiple peaks suggests the presence of impurities or oligomers.[4]

Protocol 3: LC-MS Analysis

This protocol is for confirming the molecular weight and structural integrity of the conjugate.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[9]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[7]

    • Mass Range: A range appropriate to detect the expected conjugate and potential impurities.[1][7]

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the expected parent and fragment ions. High-resolution mass data can be used to confirm the elemental composition.[7]

Visualizing the Workflow

A systematic approach is crucial for the comprehensive purity assessment of this compound conjugates. The following diagram illustrates a typical experimental workflow.

Workflow for Purity Assessment of this compound Conjugates cluster_0 Sample Preparation cluster_1 Primary Analysis: HPLC cluster_2 Orthogonal Verification cluster_3 Data Analysis & Reporting prep Dissolve Conjugate in Appropriate Solvent rphplc RP-HPLC (Purity & Impurity Profile) prep->rphplc sechplc SEC-HPLC (Aggregation) prep->sechplc lcms LC-MS (Identity & Mass Confirmation) rphplc->lcms Further Characterization analysis Integrate Data & Determine Purity rphplc->analysis sechplc->analysis lcms->analysis nmr NMR (Structural Confirmation) nmr->analysis Optional report Generate Certificate of Analysis analysis->report

Caption: Experimental workflow for purity assessment.

This logical progression ensures a thorough evaluation of the conjugate's purity, identity, and integrity.

Synthesis and Potential Impurities

The synthesis of this compound conjugates involves multiple steps where impurities can be introduced. A robust analytical method must be able to resolve the main compound from these potential impurities.

Synthesis and Impurity Pathway start_mat This compound + Target Molecule reaction Conjugation Reaction (e.g., Amide Coupling) start_mat->reaction product Purified this compound Conjugate reaction->product Purification imp1 Unreacted Starting Materials reaction->imp1 imp2 Reaction Byproducts reaction->imp2 imp3 Degradation Products product->imp3 Instability imp4 Aggregates product->imp4 Storage

Caption: Potential sources of impurities in synthesis.

Common impurities may include:

  • Unreacted Starting Materials: Residual this compound or the molecule it is being conjugated to.[2]

  • Byproducts of Side Reactions: Such as the formation of dimers or other unexpected products.[2]

  • Degradation Products: Resulting from the instability of the linker or conjugate under certain conditions.[2]

A thorough understanding of the synthetic route is crucial for identifying potential impurities and developing appropriate analytical methods for their detection and quantification. By employing a multi-faceted analytical approach centered around HPLC and complemented by orthogonal techniques, researchers can confidently assess the purity of their this compound conjugates, ensuring the quality and reliability of their scientific findings and therapeutic candidates.

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on how linker composition dictates the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the ligands ensure binding, the linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3]

This guide provides a comparative analysis of PROTACs with varying linker compositions, supported by experimental data, to inform rational drug design and optimization for enhanced therapeutic performance.

The PROTAC Mechanism of Action

PROTACs operate catalytically by inducing proximity between a target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[4][5] After the ubiquitinated protein is degraded, the PROTAC is released and can engage another target protein molecule, enabling a single PROTAC to mediate the destruction of multiple target proteins.[6]

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->PROTAC PROTAC Released Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Composition

The linker's architecture directly influences a PROTAC's physicochemical properties and its ability to form a stable and productive ternary complex.[7][8] Key characteristics to consider are linker length, flexibility, and chemical composition.

Linker Flexibility: Flexible vs. Rigid

Linkers are broadly categorized as flexible (e.g., alkyl chains, polyethylene glycol) or rigid (e.g., incorporating cycloalkanes, alkynes, or aromatic rings).[2][8]

  • Flexible Linkers (Alkyl & PEG): These are the most common linker types due to their synthetic accessibility and the ease with which their length can be modified.[2][3] Their conformational freedom can increase the probability of forming a productive ternary complex.[8][9] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[8]

  • Rigid Linkers: These designs constrain the PROTAC's conformation. This can pre-organize the molecule into a conformation favorable for ternary complex formation, reducing the entropic penalty and leading to more stable and potent complexes.[7][8] Furthermore, rigidity can improve metabolic stability and other pharmacokinetic properties.[7] However, in some cases, increased rigidity has impaired degradation potency, suggesting that a degree of flexibility is necessary to achieve a productive conformation.[3]

Linker Composition: Hydrophilicity vs. Hydrophobicity

The chemical makeup of the linker significantly impacts a PROTAC's solubility and cell permeability.[10][11]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can enhance a PROTAC's aqueous solubility.[10][12] Interestingly, PEG linkers can also facilitate cell permeability by inducing folded conformations that shield polar surface areas, though excessively long chains can have the opposite effect.[10]

  • Alkyl Linkers: These hydrophobic hydrocarbon chains can improve cell penetration but may pose a challenge to the overall solubility of the PROTAC molecule.[7][10] While generally possessing good metabolic stability, their hydrophobicity can also lead to non-specific binding.[10][]

Linker Length

The length of the linker is a crucial parameter that dictates the proximity and orientation between the target protein and the E3 ligase.[4] An optimal linker length is essential for efficient ubiquitination. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to inefficient ubiquitination and an unstable complex.[4][] Studies have shown a significant effect of chain length on PROTAC efficacy, with optimal lengths being highly dependent on the specific POI and E3 ligase pair.[15][16]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC₅₀), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dₘₐₓ).[4] Cell permeability is often assessed using the apparent permeability coefficient (Papp).

Table 1: Impact of Linker Flexibility on BRD4 Degradation

PROTAC Linker Type DC₅₀ Dₘₐₓ (%) Notes
PROTAC X Flexible (PEG-based) Low nM >90 Often a good starting point for identifying active degraders.[8]
PROTAC Y Rigid (Cycloalkane-based) Sub-nM >95 Rigidity can lead to improved potency and selectivity.[8]

Data is illustrative and synthesized from principles outlined in cited literature.

Table 2: Influence of Linker Composition on Physicochemical Properties and Degradation Efficiency

PROTAC Linker Composition cLogP Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) DC₅₀ (nM) Dₘₐₓ (%)
PROTAC A Alkyl Chain 4.2 0.5 150 75
PROTAC B PEG4 2.8 1.2 50 85
PROTAC C PEG8 3.1 2.5 15 95

Data is illustrative, compiled from various sources, demonstrating the trade-offs between hydrophobicity, permeability, and degradation potency.[17]

Table 3: Effect of Linker Length on Estrogen Receptor (ER) Degradation

PROTAC Linker Length (atoms) ER Degradation Notes
PROTAC 1 9 Moderate Linker may be too short for optimal complex formation.[15][16]
PROTAC 2 12 Good Shows effective degradation.[15][16]
PROTAC 3 16 Superior Identified as the optimal length in this specific study.[15][16]
PROTAC 4 19 Moderate Efficacy decreases as the linker becomes too long.[15][16]
PROTAC 5 21 Low Inefficient ternary complex formation with an excessively long linker.[15][16]

This table summarizes findings from a study on ER-targeting PROTACs, highlighting a clear length-dependent effect.[15][16]

Experimental Protocols

A systematic evaluation of a novel PROTAC involves a tiered approach, progressing from biochemical assays to more complex cell-based and in vivo studies.[5]

PROTAC_Evaluation_Workflow cluster_biochem cluster_cell_based cluster_downstream design PROTAC Design & Synthesis biochem Biochemical Assays design->biochem cell_based Cell-Based Assays biochem->cell_based binary Binary Binding (SPR, ITC) ternary Ternary Complex Formation (TR-FRET) downstream Downstream Functional Assays cell_based->downstream permeability Cell Permeability (PAMPA, Caco-2) degradation Protein Degradation (Western Blot, HiBiT) viability Cell Viability (e.g., CellTiter-Glo) phenotype Phenotypic Effects (e.g., Apoptosis Assay)

Caption: A general experimental workflow for the evaluation of PROTAC molecules.[5]
Protocol 1: Western Blot for Target Protein Degradation[5][6]

Principle: This method quantifies the reduction in the level of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Complete cell culture medium.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 30 minutes, then scrape and collect the cell lysates.[5]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]

  • Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add the chemiluminescence substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control to determine the percentage of protein degradation.

Protocol 2: Caco-2 Permeability Assay[18][19]

Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess the rate of drug transport and predict in vivo absorption.[18][19]

Materials:

  • Caco-2 cells.

  • Transwell insert plates (e.g., 24-well).

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • PROTAC compound.

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts. Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): Remove the culture medium. Add the PROTAC compound dissolved in transport buffer to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical): In a separate set of wells, perform the assay in the reverse direction (B→A) to determine the efflux ratio.[18]

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the PROTAC is a substrate for efflux transporters.

Protocol 3: TR-FRET Assay for Ternary Complex Formation[5][21]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based, high-throughput format.

Materials:

  • Purified, tagged POI (e.g., His-tagged).

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN).

  • Fluorescently labeled anti-tag antibodies (e.g., anti-His-Terbium (donor) and anti-GST-d2 (acceptor)).

  • PROTAC compound.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Low-volume 384-well plates.

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the PROTAC compound in assay buffer. Prepare a solution containing the tagged POI, tagged E3 ligase, and the two labeled antibodies.

  • Assay Setup: In a 384-well plate, add the PROTAC dilutions.

  • Reaction Initiation: Add the protein/antibody mixture to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the system to reach equilibrium.[5]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against PROTAC concentration, which is characteristic of ternary complex formation and the "hook effect" at high concentrations.[20][21]

Conclusion

The linker is a critical and highly tunable component in the design of PROTACs, with its composition, length, and flexibility having a profound impact on biological activity.[3][7] While flexible linkers like alkyl and PEG chains have been foundational, the field is increasingly moving towards more rigid and sophisticated linkers to enhance pharmacokinetic properties and overall performance.[2][7] The optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a successful PROTAC design strategy requires a systematic approach, involving the empirical testing of a diverse library of linkers, guided by robust biochemical and cell-based assays to achieve the optimal balance of solubility, permeability, and ternary complex stability for potent and selective protein degradation.[10]

References

Safety Operating Guide

Proper Disposal of Ald-Ph-PEG4-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized reagents like Ald-Ph-PEG4-acid. This guide provides essential, step-by-step procedures for the safe handling and disposal of this bifunctional crosslinker, addressing immediate safety protocols and logistical considerations for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation [1]

Therefore, the following minimum PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dusts or aerosols.

Hazard Classification and Waste Identification

Proper disposal begins with accurate waste classification. This compound is an organic chemical and, due to its hazard classifications, must be treated as hazardous waste. It is crucial to never dispose of this compound or its containers in the regular trash or down the sanitary sewer.

The aldehyde functional group in this compound is reactive, particularly with amines and other nucleophiles.[2][3] While not as moisture-sensitive as an NHS ester, this reactivity should be considered. Unreacted this compound should not be mixed with other waste streams containing incompatible materials, such as primary amines, without first deactivating it.

Experimental Protocols for Disposal

The following protocols provide a systematic approach to the disposal of this compound waste.

Protocol 1: Waste Segregation and Collection

Objective: To safely collect and store all waste streams containing this compound.

Methodology:

  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant).

  • Solid Waste: This includes unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats), and any absorbent materials used for spill cleanup. These should be placed in a sealed bag before being put into the solid hazardous waste container.

  • Liquid Waste: This includes any solutions containing this compound and the initial rinsate from cleaning contaminated glassware. Subsequent rinses with a solvent like acetone should also be collected as organic waste.

Protocol 2: Decontamination of Glassware

Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with this compound.

Methodology:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to remove the majority of the residual compound. This rinsate is considered hazardous and must be collected in the designated liquid organic waste container.

  • Soaking: Immerse the glassware in a 10% bleach solution for at least one hour.

  • Thorough Rinse: After soaking, rinse the glassware thoroughly with water, followed by a final rinse with distilled water.

  • Drying: Allow the glassware to air-dry completely before storage or reuse.

Protocol 3: Arranging for Final Disposal

Objective: To ensure the legal and safe final disposal of the collected hazardous waste.

Methodology:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide guidance on specific institutional procedures and schedule a pickup.

  • Provide Accurate Information: Be prepared to provide the EHS department with a detailed inventory of the waste, including the chemical name and quantity.

  • Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the EHS department or a licensed waste disposal contractor.

Data Presentation

For clarity and quick reference, the key properties and hazard information for this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₉H₂₇NO₈
Molecular Weight 397.42 g/mol
CAS Number 1309460-27-2
Appearance Off-white to light yellow viscous liquid
Solubility Soluble in Water, DMSO, DCM, DMF
Storage 2-8°C, stored under nitrogen
GHS Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Mandatory Visualization

The logical workflow for the proper disposal of this compound is illustrated in the following diagram.

G cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Decontamination cluster_3 Final Disposal Solid Waste Solid Waste Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Contaminated Glassware Contaminated Glassware Rinse with Solvent Rinse with Solvent Contaminated Glassware->Rinse with Solvent Store in Satellite Area Store in Satellite Area Hazardous Waste Container (Solid)->Store in Satellite Area Hazardous Waste Container (Liquid)->Store in Satellite Area Rinse with Solvent->Hazardous Waste Container (Liquid) Soak in Bleach Soak in Bleach Rinse with Solvent->Soak in Bleach Final Rinse Final Rinse Soak in Bleach->Final Rinse Contact EHS Contact EHS Store in Satellite Area->Contact EHS Waste Pickup Waste Pickup Contact EHS->Waste Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ald-Ph-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Ald-Ph-PEG4-acid, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield should be worn.[2]
Hand Protection Nitrile or other chemically resistant gloves are recommended.[2]
Body Protection A standard laboratory coat should be worn.[2]
Respiratory Protection A suitable respirator may be required if working with the solid form for extended periods or if aerosolization is possible.
Work Area All handling procedures should be conducted in a well-ventilated fume hood.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is crucial for minimizing risks in the laboratory.

1. Preparation and Weighing:

  • Before handling, ensure that the work area, a designated fume hood, is clean and uncluttered.

  • Don the appropriate PPE as outlined in the table above.

  • When weighing the solid this compound, perform the task in a fume hood to avoid inhalation of any fine particulates.

2. Dissolution:

  • This compound is soluble in water, DMSO, DCM, and DMF.[1][3]

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

3. Reaction Setup:

  • The benzaldehyde group is reactive with hydrazide and aminooxy moieties, while the carboxylic acid can be coupled with primary amines using activators like EDC or HATU.[1]

  • Set up reactions in a fume hood.

  • Ensure all glassware is properly secured.

4. Post-Reaction Work-up:

  • Quench the reaction mixture safely according to the specific protocol.

  • During extraction and purification steps, continue to wear all recommended PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential for environmental protection and laboratory safety.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent paper.[4]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

2. Treatment of Unreacted this compound:

  • While polyethylene glycol (PEG) compounds generally have low toxicity, the presence of reactive aldehyde and carboxylic acid groups necessitates careful handling.[2]

  • For disposal, it is prudent to neutralize the reactive functional groups.

  • The carboxylic acid can be neutralized with a mild base.

  • The aldehyde group can be oxidized to a carboxylic acid using a suitable oxidizing agent, followed by neutralization.

3. Final Disposal:

  • The neutralized, quenched solution can likely be disposed of as non-hazardous aqueous waste, in accordance with local, state, and federal regulations.[2]

  • Always consult your institution's EHS department for specific guidelines on chemical waste disposal.[2][4]

  • Never pour untreated this compound down the drain.[5]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

A Preparation (Don PPE, Work in Fume Hood) B Weighing Solid A->B C Dissolution B->C D Reaction C->D E Work-up & Purification D->E F Waste Collection (Segregated & Labeled) D->F E->F G Neutralization/Quenching (Consult EHS) F->G H Final Disposal (Follow Institutional Guidelines) G->H

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-PEG4-acid
Reactant of Route 2
Reactant of Route 2
Ald-Ph-PEG4-acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。